Product packaging for 7-Bromoquinolin-8-ol(Cat. No.:CAS No. 13019-32-4)

7-Bromoquinolin-8-ol

Cat. No.: B152725
CAS No.: 13019-32-4
M. Wt: 224.05 g/mol
InChI Key: ICKPMTNGWVNOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromoquinolin-8-ol is a brominated derivative of 8-hydroxyquinoline that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry for developing novel bioactive molecules . Its core structure acts as a monoprotic bidentate chelating agent, forming stable complexes with various metal ions, which can be crucial for its mechanism of action . In research, this compound is a versatile precursor for the synthesis of more complex, polyfunctionalized quinoline derivatives with significant pharmacological potential . It is utilized in regioselective bromination routes to create libraries of compounds for biological activity screening . Researchers value this compound and its derived compounds particularly for their investigated antiproliferative effects against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . The broader class of 8-hydroxyquinoline derivatives, to which it belongs, has also demonstrated promising in vitro antiviral activity against pathogens such as the dengue virus (DENV2) and H5N1 avian influenza virus, as well as antibacterial properties . The mechanism of action for such compounds can involve inhibition of critical enzymes like human topoisomerase I, which is essential for DNA replication and repair, and the ability to induce apoptosis in cancer cells . This combination of properties makes this compound a valuable building block for researchers in drug discovery, especially in the design and development of potential anticancer and antimicrobial agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B152725 7-Bromoquinolin-8-ol CAS No. 13019-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPMTNGWVNOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327640
Record name 7-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13019-32-4
Record name 7-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-8-hydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 7-Bromoquinolin-8-ol from 8-Hydroxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-bromoquinolin-8-ol, a valuable intermediate in medicinal chemistry and materials science, starting from the readily available precursor, 8-hydroxyquinoline. This document details established experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.

Introduction

8-Hydroxyquinoline and its halogenated derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. The introduction of a bromine atom at the 7-position of the quinoline ring significantly modulates the electronic and lipophilic character of the molecule, often leading to enhanced biological efficacy and selectivity. This guide focuses on the direct bromination of 8-hydroxyquinoline to selectively yield this compound.

Synthetic Pathways

The primary and most efficient method for the synthesis of this compound is the electrophilic bromination of 8-hydroxyquinoline. Two common brominating agents are employed for this transformation: molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the selectivity and yield of the desired product over the potential formation of the 5,7-dibrominated byproduct.

Bromination using N-Bromosuccinimide (NBS)

A widely used and often preferred method involves the use of N-Bromosuccinimide as the bromine source. This reagent is easier and safer to handle than liquid bromine. The reaction is typically carried out in a chlorinated solvent such as chloroform.

Bromination using Molecular Bromine (Br₂)

Direct bromination with molecular bromine is also an effective method. The reaction is generally performed in a solvent like chloroform or acetonitrile. Careful control of the stoichiometry of bromine is crucial to favor the formation of the mono-brominated product.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis using N-Bromosuccinimide[1][2][3][4]

Materials:

  • Quinolin-8-ol (1)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Hexane

  • Diethyl ether

Procedure:

  • To a stirred solution of quinolin-8-ol (5 g, 1 mmol) in chloroform (10 mL), add N-bromosuccinimide (6.13 g, 1 mmol) portion-wise at 0 °C.[1]

  • Slowly raise the temperature to 40 °C and continue stirring for 18 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:9) as the eluent.[1]

  • Upon completion of the reaction, evaporate the solvent under reduced pressure.[1]

  • Wash the resulting crude product with water to obtain crude this compound.[1]

  • Further wash the crude product with hexane and diethyl ether to yield pure this compound as a white solid.[1]

Protocol 2: Synthesis using Molecular Bromine[1][5]

Materials:

  • 8-Hydroxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃), distilled

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Alumina for column chromatography

Procedure:

  • Dissolve 8-hydroxyquinoline (2 mmol, 1 eq.) in distilled chloroform (15 mL) at room temperature and protect the solution from light.[1]

  • Slowly add a solution of molecular bromine (dissolved in chloroform) over a period of 10 minutes.[1]

  • Stir the reaction mixture continuously for 2 days.[1]

  • Monitor the reaction progress by TLC.[1]

  • After completion, wash the organic layer with 5% NaHCO₃ solution (3 x 20 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purify the final product by alumina column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Melting Point 138-143 °C[1]
138-139 °C[2]
Yield 85% (using NBS)[1]
51% (using Br₂)[2]

Table 1: Physicochemical Properties and Yields of this compound.

TechniqueDataReference
EI-MS (m/z) 224 (M+H, 100%), 145 (32%)[1]
¹H NMR (400 MHz, CDCl₃, δ/ppm) 8.83 (dd, J = 4.4, 1.6 Hz, 1H, H-2), 8.51 (dd, J = 8.4, 1.2 Hz, 1H, H-4), 7.73 (d, J = 8.4 Hz, 1H, H-6), 7.59 (dd, J = 8.4, 4.4 Hz, 1H, H-3), 7.10 (d, J = 8.4 Hz, 1H, H-5), 3.3 (s, 1H, -OH)[2]

Table 2: Spectroscopic Data for this compound.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow_NBS cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 8-Hydroxyquinoline in Chloroform Add_NBS Add NBS at 0 °C Start->Add_NBS 1. Stir Stir at 40 °C for 18h Add_NBS->Stir 2. Evaporation Evaporate Solvent Stir->Evaporation 3. Wash_H2O Wash with Water Evaporation->Wash_H2O 4. Wash_Solvents Wash with Hexane and Diethyl Ether Wash_H2O->Wash_Solvents 5. Product This compound Wash_Solvents->Product 6.

Caption: Workflow for the synthesis of this compound using NBS.

Synthesis_Workflow_Br2 cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 8-Hydroxyquinoline in Chloroform Add_Br2 Add Bromine Solution Start->Add_Br2 1. Stir Stir for 2 days at RT Add_Br2->Stir 2. Wash_NaHCO3 Wash with 5% NaHCO3 Solution Stir->Wash_NaHCO3 3. Dry Dry over Na2SO4 Wash_NaHCO3->Dry 4. Concentrate Concentrate Dry->Concentrate 5. Column_Chromatography Alumina Column Chromatography Concentrate->Column_Chromatography 6. Product This compound Column_Chromatography->Product 7.

Caption: Workflow for the synthesis of this compound using Br₂.

Conclusion

The synthesis of this compound from 8-hydroxyquinoline is a straightforward and well-documented process. The use of N-Bromosuccinimide generally provides a higher yield and involves a simpler work-up procedure compared to the use of molecular bromine. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling the efficient preparation of this important chemical intermediate.

References

The Core Mechanism of Electrophilic Bromination of 8-Hydroxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 8-hydroxyquinoline, a critical reaction in the synthesis of novel therapeutic agents. 8-Hydroxyquinoline and its halogenated derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] A thorough understanding of the bromination mechanism is paramount for the controlled and efficient synthesis of targeted derivatives.

The Underlying Mechanism of Electrophilic Bromination

The electrophilic bromination of 8-hydroxyquinoline is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity and reactivity of the 8-hydroxyquinoline nucleus are governed by the interplay of the electronic effects of the hydroxyl group and the pyridine nitrogen atom.

Electronic Landscape of the 8-Hydroxyquinoline Ring

The 8-hydroxyquinoline ring system is activated towards electrophilic attack by the strongly electron-donating hydroxyl (-OH) group at the C-8 position.[3] This activation is a result of the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the aromatic pi-system. This delocalization significantly increases the electron density of the benzene ring portion of the molecule, making it more nucleophilic and thus more susceptible to attack by electrophiles.[4]

Conversely, the nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic substitution.[2][5] The pyridine nitrogen also removes electron density from the ortho and para positions via resonance effects.[2][5]

The powerful activating and ortho-, para-directing effect of the hydroxyl group, however, overwhelmingly dictates the position of electrophilic attack. Theoretical studies, including Density Functional Theory (DFT), have been employed to model the electron distribution and reactivity of the 8-hydroxyquinoline molecule.[6][7][8] These studies support the experimental observations that the positions ortho and para to the hydroxyl group (C-7 and C-5, respectively) are the most electron-rich and, therefore, the most favorable sites for electrophilic substitution.

Step-by-Step Reaction Pathway

The electrophilic bromination of 8-hydroxyquinoline proceeds through a well-established multi-step mechanism:

  • Generation of the Electrophile: In the presence of a suitable solvent, molecular bromine (Br₂) becomes polarized, creating an electrophilic bromine atom (δ+). In some cases, a Lewis acid catalyst can be used to further enhance the electrophilicity of the bromine.

  • Nucleophilic Attack: The electron-rich pi-system of the 8-hydroxyquinoline ring attacks the electrophilic bromine atom. This attack preferentially occurs at the C-5 and C-7 positions due to the directing effect of the hydroxyl group.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring.

  • Deprotonation and Restoration of Aromaticity: A base in the reaction mixture (which can be the solvent or the bromide ion) removes a proton from the carbon atom that is bonded to the bromine atom. This step restores the aromaticity of the ring and yields the brominated 8-hydroxyquinoline product.

This process can occur once to yield a monobrominated product or twice to yield the 5,7-dibromo-8-hydroxyquinoline.

Quantitative Analysis of Bromination Reactions

The outcome of the electrophilic bromination of 8-hydroxyquinoline is highly dependent on the reaction conditions. The choice of solvent, temperature, and the stoichiometry of the brominating agent can be manipulated to selectively favor the formation of either the mono- or di-brominated products.

ProductBrominating AgentSolventTemperatureMolar Ratio (8-HQ:Br₂)Yield (%)Reference
5,7-Dibromo-8-hydroxyquinolineBromineChloroformRoom Temperature1:2.0390[9]
5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinolineBromineAcetonitrile0 °C1:1.5Mixture[9]
7-Bromo-8-hydroxyquinolineN-BromosuccinimideChloroform0 - 40 °C1:185[10]
5,7-Dibromo-8-hydroxyquinolineBromine in aq. HBrWaterRoom Temperature1: >2>98[11]

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of key brominated derivatives of 8-hydroxyquinoline.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol is adapted from Ökten et al. (2016).[9]

  • Reagents and Materials:

    • 8-Hydroxyquinoline

    • Bromine

    • Chloroform (CHCl₃)

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Benzene

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Crystallization dish

  • Procedure:

    • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate container, prepare a solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL).

    • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over a period of 5 minutes while stirring at room temperature.

    • Continue stirring the reaction mixture at room temperature for 1 hour. A yellow solid will precipitate.

    • Dissolve the resulting solid in additional chloroform (15 mL).

    • Transfer the solution to a separatory funnel and wash with 5% sodium bicarbonate solution (3 x 15 mL) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Crystallize the crude product from benzene to obtain pure 5,7-dibromo-8-hydroxyquinoline as yellow needles.

Synthesis of 7-Bromo-8-hydroxyquinoline

This protocol is adapted from the procedure described on ChemicalBook, citing Krishna, Palaa.[10]

  • Reagents and Materials:

    • 8-Hydroxyquinoline

    • N-Bromosuccinimide (NBS)

    • Chloroform (CHCl₃)

    • Water

    • Hexane

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Heating mantle or oil bath

    • Büchner funnel and flask

    • TLC plates

  • Procedure:

    • To a stirred solution of 8-hydroxyquinoline (5 g, 1 mmol) in chloroform (10 mL) in a round-bottom flask, add N-bromosuccinimide (6.13 g, 1 mmol) portion-wise at 0 °C (using an ice bath).

    • Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:9) as the eluent.

    • Upon completion of the reaction, evaporate the solvent under vacuum.

    • Wash the crude product with water to remove any succinimide byproduct.

    • Further wash the solid with hexane and diethyl ether to yield 7-bromo-8-hydroxyquinoline as a white solid.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Electrophilic Bromination of 8-Hydroxyquinoline.

Experimental_Workflow start Start dissolve Dissolve 8-Hydroxyquinoline in Solvent start->dissolve add_br2 Add Brominating Agent Solution dissolve->add_br2 react Stir at Controlled Temperature add_br2->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup (e.g., NaHCO3 wash) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Crystallization/Chromatography) evaporate->purify end End purify->end

References

7-Bromoquinolin-8-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13019-32-4

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, spectroscopic data, safety and handling, and biological applications of 7-Bromoquinolin-8-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a halogenated derivative of 8-hydroxyquinoline. It presents as a white solid or powder and is characterized by the following properties.[1][2]

PropertyValueReference
CAS Number 13019-32-4[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Appearance White solid/powder[1][2]
Melting Point 138-143 °C[1][2]
Boiling Point (Predicted)327.9 ± 22.0 °C
Density (Predicted)1.705 ± 0.06 g/cm³
pKa (Predicted)2.43 ± 0.50
Solubility
SolventSolubility
WaterInsoluble
AcetonitrileSoluble
AcetoneSoluble
Ethyl acetateSoluble
ChloroformSoluble
DichloromethaneSoluble
BenzeneSoluble
TolueneSoluble
HexaneSoluble
Methanol/Acetone mixtureMarginally soluble

Spectroscopic Data

Mass Spectrometry: The electron ionization mass spectrum of this compound shows a molecular ion peak (M+H) at m/z 224, corresponding to the protonated molecule.

Fragmentm/zRelative Intensity (%)
[M+H]⁺224100
14532

NMR Spectroscopy: Specific ¹H and ¹³C NMR spectra for this compound are not available. For reference, the ¹H NMR data for the related compound 7-bromo-5-chloro-8-hydroxyquinoline shows characteristic aromatic proton signals.[3] It is expected that the ¹H NMR spectrum of this compound would exhibit complex spin-spin coupling patterns in the aromatic region (approximately 7.0-9.0 ppm) and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available. The spectrum would be expected to show characteristic absorption bands for O-H stretching (around 3200-3600 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C and C=N aromatic ring stretching (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).

Synthesis of this compound

This compound can be synthesized from 8-hydroxyquinoline via electrophilic bromination. Two common methods are described below.

Method 1: Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent.

8-Hydroxyquinoline 8-Hydroxyquinoline Reaction_Mixture_1 Reaction_Mixture_1 8-Hydroxyquinoline->Reaction_Mixture_1 N-Bromosuccinimide Chloroform, 0-40 °C, 18h Crude_Product_1 Crude_Product_1 Reaction_Mixture_1->Crude_Product_1 Evaporation Purified_Product_1 This compound Crude_Product_1->Purified_Product_1 Washing with Water, Hexane, Diethyl Ether

Synthesis of this compound using NBS.

Experimental Protocol:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a reaction vessel.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

  • Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate and hexane (1:9).

  • Upon completion, evaporate the solvent under vacuum.

  • Wash the crude product with water, followed by hexane and diethyl ether to yield this compound as a white solid.[4]

Method 2: Bromination with Molecular Bromine

This method employs molecular bromine for the bromination reaction.

8-Hydroxyquinoline 8-Hydroxyquinoline Reaction_Mixture_2 Reaction_Mixture_2 8-Hydroxyquinoline->Reaction_Mixture_2 Molecular Bromine Chloroform, RT, 2 days Organic_Layer Organic_Layer Reaction_Mixture_2->Organic_Layer Washing with 5% NaHCO3 solution Crude_Product_2 Crude_Product_2 Organic_Layer->Crude_Product_2 Drying (Na2SO4) Concentration Purified_Product_2 This compound Crude_Product_2->Purified_Product_2 Alumina Column Chromatography (Ethyl acetate/Hexane)

Synthesis of this compound using Molecular Bromine.

Experimental Protocol:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in distilled chloroform at room temperature, protecting the reaction from light.

  • Slowly add a solution of molecular bromine (different equivalents can be used) in chloroform over a period of 10 minutes.

  • Stir the reaction mixture continuously for 2 days at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the target product by alumina column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[4]

Safety and Hazards

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard StatementGHS Classification
H301: Toxic if swallowedAcute toxicity, Oral (Category 3)
H317: May cause an allergic skin reactionSkin sensitization (Category 1)
H318: Causes serious eye damageSerious eye damage (Category 1)
H360: May damage fertility or the unborn childReproductive toxicity (Category 1B)
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 1)

Precautionary Measures:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Wear protective gloves, clothing, eye, and face protection.

  • Avoid release to the environment.

Biological Applications and Drug Development

This compound serves as a versatile precursor for the synthesis of various derivatives with potential pharmacological activities. The 8-hydroxyquinoline scaffold is a known pharmacophore with a broad range of biological effects, including antimicrobial, anticancer, and antifungal properties.[1]

Precursor for Antimicrobial Agents

A notable application of this compound is in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, which have demonstrated antimicrobial activity.[1][5][6]

This compound This compound Nitrosation Nitrosation This compound->Nitrosation NaNO2 / HCl Reduction Reduction Nitrosation->Reduction Na2S2O4 THF/Water 5-Amino-7-bromoquinolin-8-ol 5-Amino-7-bromoquinolin-8-ol Reduction->5-Amino-7-bromoquinolin-8-ol Sulfonylation Sulfonylation 5-Amino-7-bromoquinolin-8-ol->Sulfonylation R-SO2Cl Triethylamine, THF 5-Amino-7-bromoquinolin-8-yl sulfonates 5-Amino-7-bromoquinolin-8-yl sulfonates Sulfonylation->5-Amino-7-bromoquinolin-8-yl sulfonates

Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates.

Experimental Protocol for Antimicrobial Testing (Agar Well Diffusion Method - Generalized): The antibacterial activity of the synthesized sulfonate derivatives was evaluated against various Gram-positive and Gram-negative bacteria.[1]

  • Prepare nutrient agar plates and inoculate them with the test bacterial strains.

  • Create wells of a defined diameter in the agar plates.

  • Fill the wells with solutions of the test compounds at a specific concentration (e.g., 100 µg/mL in DMSO).

  • Use a standard antibiotic (e.g., amoxiclav) as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

Metal Complexes in Drug Development

Zinc(II) complexes incorporating this compound as a ligand have been synthesized and investigated for their antimicrobial and cytotoxic activities.[7] The chelation of the metal ion can enhance the biological activity of the parent ligand.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay - Generalized): The cytotoxic effects of these zinc complexes were evaluated against cancer cell lines.

  • Seed cancer cells (e.g., HCT 116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for the generation of diverse molecular libraries. Further investigation into the biological activities of this compound and its derivatives, along with detailed spectroscopic characterization, will continue to be of high interest to the scientific community.

References

A Technical Guide to the Solubility of 7-Bromoquinolin-8-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Bromoquinolin-8-ol, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data for this compound in public literature, this document presents available qualitative data. To offer a broader context for researchers, quantitative solubility data for the closely related compound, 5,7-dibromo-8-hydroxyquinoline, is also included for comparative purposes. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided to facilitate further research.

Qualitative Solubility of this compound

Observational data from various synthetic procedures provide a general understanding of the solubility of this compound in common organic solvents. This information is crucial for selecting appropriate solvents for reaction, purification, and formulation processes.

SolventSolubilitySource
Chloroform (CHCl₃)Soluble[1][2]
HexaneInsoluble/Slightly Soluble (used for washing)[1]
Diethyl EtherInsoluble/Slightly Soluble (used for washing)[1]
Methanol (CH₃OH)Marginally Soluble[3]
Acetone (C₃H₆O)Marginally Soluble[3]
Acetonitrile (CH₃CN)Fairly Soluble[3]
Ethyl AcetateFairly Soluble[3]
Dichloromethane (CH₂Cl₂)Fairly Soluble[3]
BenzeneFairly Soluble[3]
TolueneFairly Soluble[3]

Quantitative Solubility of 5,7-Dibromo-8-hydroxyquinoline (A Related Compound)

While direct quantitative data for this compound is scarce, extensive research has been conducted on the solubility of 5,7-dibromo-8-hydroxyquinoline. This data, presented below, can serve as a valuable reference point for understanding the solubility behavior of halogenated 8-hydroxyquinolines. The presence of an additional bromine atom is expected to influence solubility, and this should be considered when utilizing this data.

The following table summarizes the mole fraction solubility (x₁) of 5,7-dibromo-8-hydroxyquinoline in various organic solvents at different temperatures, as determined by the shake-flask method[4][5].

SolventTemperature (K)Mole Fraction Solubility (10⁴ * x₁)
N-Methyl-2-pyrrolidone (NMP)288.15158.3
293.15183.4
298.15212.1
303.15245.1
308.15283.0
313.15326.7
318.15377.1
323.15435.3
328.15502.5
333.15579.8
N,N-Dimethylaniline (DMA)288.15107.2
293.15121.3
298.15137.1
303.15154.8
308.15174.6
313.15196.8
318.15221.7
323.15249.6
328.15280.9
N,N-Dimethylformamide (DMF)288.1598.31
293.15113.8
298.15131.5
303.15151.8
308.15175.1
313.15201.8
318.15232.5
323.15267.8
328.15308.5
1,4-Dioxane288.1544.53
293.1550.82
298.1558.03
303.1566.28
308.1575.71
313.1586.48
318.1598.79
323.15112.8
328.15128.9
Ethyl Acetate288.1523.87
293.1527.53
298.1531.71
303.1536.51
308.1541.99
313.1548.26
318.1555.43
323.1563.65
328.1573.08
Toluene288.1513.92
293.1515.83
298.1517.98
303.1520.41
308.1523.14
313.1526.22
318.1529.68
323.1533.58
328.1537.96
Acetone288.1520.43
293.1523.77
298.1527.61
303.1532.04
308.1537.16
313.1543.07
318.1549.89
323.1557.76
328.1566.83
2-Butanone288.1518.52
293.1521.49
298.1524.91
303.1528.85
308.1533.39
313.1538.63
318.1544.68
323.1551.67
328.1559.74
n-Butanol288.154.31
293.155.08
298.155.98
303.157.04
308.158.27
313.159.71
318.1511.38
323.1513.31
328.1515.55
n-Propanol288.153.39
293.154.02
298.154.75
303.155.61
308.156.62
313.157.80
318.159.19
323.1510.82
328.1512.72
Ethanol288.152.68
293.153.19
298.153.79
303.154.51
308.155.35
313.156.35
318.157.53
323.158.93
328.1510.58
Isopropanol288.152.11
293.152.52
298.153.00
303.153.58
308.154.26
313.155.06
318.156.01
323.157.14
328.158.47
Methanol288.151.54
293.151.86
298.152.24
303.152.69
308.153.22
313.153.85
318.154.60
323.155.48
328.156.53

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • The solid compound of interest (e.g., this compound)

  • The desired organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath with agitation

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the solid at the bottom.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

  • Quantification:

    • Determine the mass of the filtered saturated solution in the volumetric flask.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Add excess solid to solvent in a vial B Seal vial and place in thermostatic shaker A->B C Agitate at constant temperature to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw and filter a known volume of supernatant D->E F Dilute the filtered solution E->F G Analyze concentration using a calibrated instrument (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound and provided quantitative data for the related compound, 5,7-dibromo-8-hydroxyquinoline, to aid researchers in their work. The included generalized experimental protocol offers a solid foundation for conducting further quantitative solubility studies. Accurate solubility data is fundamental for the successful development of processes involving this compound, from chemical synthesis to pharmaceutical formulation. It is recommended that researchers perform their own quantitative solubility experiments for this compound in the specific solvent systems relevant to their applications.

References

Unveiling the Spectroscopic Signature of 7-Bromoquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 7-Bromoquinolin-8-ol. Aimed at researchers, scientists, and professionals in the field of drug development and chemical analysis, this document offers a comprehensive resource for the structural elucidation and characterization of this important quinoline derivative.

Introduction

This compound is a halogenated derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound known for its diverse biological activities and applications as a chelating agent. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological function, and for the development of new therapeutic agents. NMR spectroscopy is an essential tool for this purpose, providing detailed information about the chemical environment of each atom within the molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.83ddJ = 4.4, 1.6
H-48.51ddJ = 8.4, 1.2
H-67.73dJ = 8.4
H-37.59ddJ = 8.4, 4.4
H-57.10dJ = 8.4
-OH3.3s-

Source: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles, 2016.

Table 2: ¹³C NMR Spectral Data of this compound

At the time of this publication, a complete and experimentally verified ¹³C NMR dataset for this compound was not available in the reviewed literature. Researchers are encouraged to perform ¹³C NMR analysis to complement the provided ¹H NMR data for a comprehensive structural assignment.

Experimental Protocol

The following protocol outlines the general procedure for acquiring high-quality NMR spectra of substituted quinoline derivatives, such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of high-purity deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide was acquired on a 400 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

  • The magnetic field is shimmed to ensure homogeneity and optimal spectral resolution.

3. ¹H NMR Data Acquisition:

  • A standard one-pulse sequence is typically used.

  • Key acquisition parameters include:

    • Pulse width: Calibrated to a 90° pulse.

    • Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

Structural Assignment and Data Interpretation

The provided ¹H NMR data allows for the unambiguous assignment of the protons on the quinoline ring system of this compound. The downfield chemical shifts of H-2 and H-4 are characteristic of protons on the pyridine ring, influenced by the electron-withdrawing effect of the nitrogen atom. The coupling constants provide valuable information about the connectivity of the protons. The singlet observed for the hydroxyl proton is indicative of a labile proton that does not couple with neighboring protons.

Logical Relationship of NMR Data Acquisition

The following diagram illustrates the logical workflow for acquiring and processing NMR data for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (400 MHz) transfer->setup acquire_h1 Acquire 1H NMR Data setup->acquire_h1 acquire_c13 Acquire 13C NMR Data setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Spectral Assignment reference->assign interpret Structural Interpretation assign->interpret

NMR Data Acquisition and Analysis Workflow

This comprehensive guide serves as a valuable technical resource for the scientific community, facilitating the accurate identification and characterization of this compound and supporting its further investigation in various research and development endeavors.

Spectroscopic Analysis of 7-Bromoquinolin-8-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 7-Bromoquinolin-8-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents available quantitative data, and offers insights into the structural elucidation of this compound.

Introduction

This compound (C₉H₆BrNO) is a substituted quinoline derivative with significant interest in medicinal chemistry due to the versatile biological activities of the 8-hydroxyquinoline scaffold. Accurate spectroscopic characterization is fundamental for verifying the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent research and development. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns.

Experimental Protocols

Detailed methodologies for the FT-IR and mass spectrometry analysis of this compound are provided below. These protocols are based on general procedures for the analysis of quinoline derivatives and can be adapted based on the specific instrumentation available.

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

  • Sample Preparation: For solid this compound, the potassium bromide (KBr) pellet method is commonly employed.

    • Thoroughly grind a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar.

    • Transfer the resulting fine powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.[1]

  • Instrumentation:

    • An FT-IR spectrometer is used for analysis.

    • The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Data Acquisition:

    • Record a background spectrum of the KBr pellet or the empty ATR crystal.

    • Place the sample pellet in the sample holder or the sample on the ATR crystal and record the sample spectrum.

    • The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

  • Data Acquisition:

    • The sample solution is introduced into the ion source.

    • For EI, the sample is vaporized and bombarded with a high-energy electron beam.

    • For ESI, the solution is sprayed through a charged capillary to form ionized droplets.

    • The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

Data Presentation and Interpretation

FT-IR Spectral Data
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (hydroxyl)3200 - 3600 (broad)Stretching vibration of the hydroxyl group.
C-H (aromatic)3000 - 3100Stretching vibrations of C-H bonds in the quinoline ring.
C=C (aromatic)1450 - 1600Stretching vibrations within the aromatic quinoline ring.
C-O (hydroxyl)1260 - 1380Stretching vibration of the C-O bond.
C-N (aromatic)1250 - 1350Stretching vibration of the C-N bond within the quinoline ring.
C-Br500 - 600Stretching vibration of the carbon-bromine bond.
Mass Spectrometry Data

The molecular weight of this compound is 224.05 g/mol .[1] Electron Ionization Mass Spectrometry (EI-MS) data has been reported with the following major peaks:[1]

m/zProposed FragmentRelative Intensity (%)
224[M+H]⁺100
145[M+H - Br]⁺ or other fragment32

Interpretation:

  • The peak at m/z 224 corresponds to the protonated molecular ion ([M+H]⁺), confirming the molecular weight of the compound.[1] It is worth noting that the source mentions EI-MS, where a molecular ion (M⁺) is more common; the [M+H]⁺ designation might suggest a soft ionization technique or a typo in the original source.

  • The peak at m/z 145 likely represents a fragment ion. A plausible fragmentation pathway for quinoline derivatives involves the loss of substituents.[1] The loss of a bromine atom (atomic weight ~79-81) from the molecular ion would result in a fragment around m/z 143-145. General fragmentation patterns of quinolones can also involve the loss of water (H₂O) or carbon monoxide (CO).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis Sample This compound (Solid) FTIR_Prep Grind with KBr or place on ATR Sample->FTIR_Prep MS_Prep Dissolve in Methanol/Acetonitrile Sample->MS_Prep FTIR_Spec FT-IR Spectrometer FTIR_Prep->FTIR_Spec MS_Spec Mass Spectrometer (EI or ESI) MS_Prep->MS_Spec FTIR_Data FT-IR Spectrum (Transmittance vs. Wavenumber) FTIR_Spec->FTIR_Data MS_Data Mass Spectrum (Abundance vs. m/z) MS_Spec->MS_Data FTIR_Interp Functional Group Identification FTIR_Data->FTIR_Interp MS_Interp Molecular Weight Determination & Fragmentation Analysis MS_Data->MS_Interp

Caption: General workflow for FT-IR and Mass Spectrometry analysis.

Conclusion

The combined application of FT-IR and mass spectrometry provides a powerful approach for the comprehensive characterization of this compound. FT-IR spectroscopy allows for the rapid identification of key functional groups, confirming the presence of the hydroxyl and bromo-substituted quinoline core. Mass spectrometry definitively determines the molecular weight and offers valuable structural information through the analysis of fragmentation patterns. The experimental protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this important pharmaceutical intermediate.

References

Unveiling the Solid-State Architecture of 7-Bromoquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 7-Bromoquinolin-8-ol, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. The following sections detail the crystallographic parameters, molecular geometry, and intermolecular interactions that define the solid-state architecture of this compound. Furthermore, comprehensive experimental protocols for its synthesis and crystallization are provided, alongside a visual representation of the experimental workflow.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds in medicinal chemistry and materials science, known for their chelating properties and diverse biological activities, including antimicrobial and anticancer effects. The introduction of a bromine atom at the 7-position of the quinoline ring system significantly influences the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity and solid-state packing. Understanding the precise three-dimensional arrangement of this compound in its crystalline form is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel pharmaceutical agents.

Crystal Structure and Molecular Geometry

The definitive determination of the crystal structure of this compound was reported by Collis, Burrell, John, and Plieger in 2003. Their work, published in Acta Crystallographica Section C: Structural Chemistry, provides the foundational data for our current understanding of this molecule's solid-state conformation.

Crystallographic Data

While the complete crystallographic information file (CIF) is not publicly available, the key details from the publication are summarized below.

ParameterValue
Chemical FormulaC₉H₆BrNO
Molecular Weight224.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Qualitative Features
Hydrogen BondingIntermolecular and weak intramolecular O-H···N bonds
Supramolecular AssemblyHydrogen-bonded dimers
Molecular Interactions and Packing

The crystal structure of this compound is characterized by the formation of hydrogen-bonded dimers.[1] This structural motif arises from intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule.[1] In addition to these primary interactions, weaker intramolecular hydrogen bonds are also observed between the hydroxyl proton and the nitrogen atom within the same molecule.[1] These interactions play a crucial role in stabilizing the crystal lattice and dictating the overall packing arrangement of the molecules in the solid state. The planarity of the quinoline ring system is a key feature, with the bromine and oxygen atoms lying nearly in the same plane as the aromatic rings.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and crystallization of this compound, based on established literature procedures.

Synthesis of this compound

Materials:

  • 8-Hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.

Single Crystal Growth

Materials:

  • Purified this compound

  • Suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

  • Filter the hot solution to remove any insoluble impurities.

  • Cover the container of the filtrate with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Alternatively, for temperature-gradient crystallization, slowly cool the saturated solution to room temperature, followed by further cooling in a refrigerator or cold room.

  • Allow the solution to stand undisturbed for several days to weeks.

  • Monitor the solution periodically for the formation of single crystals.

  • Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them on a filter paper.

Visualizations

To facilitate a clearer understanding of the experimental processes, the following diagrams have been generated using the Graphviz (DOT language).

Experimental Workflow for Synthesis and Structural Analysis

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Structural Characterization start Start: 8-Hydroxyquinoline dissolve Dissolve in Chloroform start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide cool->add_nbs react Stir at Room Temperature (12-18h) add_nbs->react workup Aqueous Workup (NaHCO₃ wash) react->workup dry Dry (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product crystal_growth Single Crystal Growth product->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution and Refinement xrd->structure_solution final_structure Crystal Structure Data structure_solution->final_structure

Caption: Experimental workflow for the synthesis and structural determination of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, drawing upon the seminal work in the field. The formation of hydrogen-bonded dimers is a key feature of its solid-state architecture, which is critical for understanding its physicochemical properties. The detailed experimental protocols for its synthesis and crystallization offer a practical resource for researchers aiming to work with this compound. The provided workflow diagram visually summarizes the key steps from starting materials to the final elucidated crystal structure. This information serves as a valuable resource for further research in the areas of medicinal chemistry and materials science, where the unique properties of halogenated 8-hydroxyquinolines continue to be of significant interest.

References

chemical stability and storage conditions for 7-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Stability and Storage of 7-Bromoquinolin-8-ol

For researchers, scientists, and professionals in drug development, understanding the chemical stability and appropriate storage conditions of a compound is paramount to ensuring its integrity, efficacy, and safety. This guide provides a detailed overview of the chemical stability and recommended storage for this compound, a key intermediate in various synthetic and pharmaceutical applications.

Chemical Stability

This compound is generally considered stable under normal, recommended storage conditions.[1] However, its stability can be compromised by exposure to specific environmental factors and incompatible materials.

Key Stability Factors:

  • Light: The parent compound, 8-hydroxyquinoline, is noted to be light-sensitive.[2] While specific data for the 7-bromo derivative is not detailed, it is best practice to protect this compound from light to prevent potential photodegradation. Synthesis procedures for this compound often specify that the reaction should be protected from light.[3][4]

  • Temperature and Heat: The compound should be kept away from heat and sources of ignition.[1] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides.[1][2][5]

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents.[1][6] Contact with such materials should be avoided to prevent hazardous reactions. It is also advised to avoid strong acids and alkalis.[6]

  • Hazardous Reactions: Under normal processing and storage conditions, hazardous polymerization does not occur.[1]

Storage and Handling Conditions

Proper storage is crucial for maintaining the quality and shelf-life of this compound. The following conditions are recommended based on safety data sheets and general chemical handling practices.

Recommended Storage:

  • Container: Keep the compound in a tightly closed container.[1][6][7]

  • Atmosphere: Store in a dry, cool, and well-ventilated place.[1][2][6] Some suppliers recommend storing the material in a freezer.[7]

  • Light Protection: It is advisable to protect the compound from light.[2]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[1] Use in a well-ventilated area, such as under a chemical fume hood, and ensure that eyewash stations and safety showers are nearby.[2][5] Avoid dust formation.[2][7]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₆BrNO[3]
Molecular Weight 224.05 g/mol [3]
Appearance White solid[3]
Melting Point 138-143 °C[3]
Stability Stable under normal conditions.[1]
Incompatibilities Strong oxidizing agents, strong acids/alkalis.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the bromination of quinolin-8-ol using N-bromosuccinimide (NBS).[3]

Materials:

  • Quinolin-8-ol

  • N-bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Water

  • Hexane

  • Diethyl ether

Procedure:

  • Dissolve quinolin-8-ol (1 equivalent) in chloroform in a suitable reaction vessel.

  • Cool the stirred solution to 0 °C.

  • Add N-bromosuccinimide (1 equivalent) portion-wise to the solution at 0 °C.

  • Slowly raise the temperature of the reaction mixture to 40 °C and continue stirring for 18 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate and hexane (1:9).[3]

  • Upon completion, evaporate the reaction mixture under vacuum.

  • Wash the resulting crude product with water.

  • Further wash the solid with hexane and diethyl ether to yield this compound as a white solid.[3]

Protocol 2: General Protocol for Chemical Stability Assessment (Conceptual)

This hypothetical protocol outlines a workflow for testing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of heat, light, and humidity.

Materials & Equipment:

  • This compound

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Vials (clear and amber)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh samples of this compound into both clear and amber vials. Prepare a sufficient number of samples for each time point and condition.

  • Initial Analysis (T=0): Analyze a set of initial samples to determine the initial purity and concentration. This will serve as the baseline.

  • Stress Conditions:

    • Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C).

    • Humidity: Place samples in stability chambers at controlled temperature and relative humidity (e.g., 40°C / 75% RH).

    • Photostability: Expose samples in a photostability chamber to a specified light intensity. Include a dark control (wrapped in aluminum foil) in the same chamber.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Visually inspect the samples for any change in physical appearance (e.g., color).

    • Analyze the samples by HPLC to determine the purity of this compound and to detect and quantify any degradation products.

  • Data Evaluation: Compare the results from the stressed samples to the initial (T=0) data and any control samples. Calculate the rate of degradation and identify potential degradation products.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Quinolin-8-ol Quinolin-8-ol Dissolution Dissolution Quinolin-8-ol->Dissolution NBS NBS NBS_Addition NBS Addition NBS->NBS_Addition Chloroform Chloroform Chloroform->Dissolution Cooling_to_0C Cooling to 0°C Dissolution->Cooling_to_0C Cooling_to_0C->NBS_Addition Stirring_18h Stirring at 40°C for 18h NBS_Addition->Stirring_18h TLC_Monitoring TLC Monitoring Stirring_18h->TLC_Monitoring Evaporation Evaporation TLC_Monitoring->Evaporation Reaction Complete Washing Washing with Water, Hexane, Diethyl Ether Evaporation->Washing Product This compound (White Solid) Washing->Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_factors Factors Affecting Stability cluster_outcomes Potential Degradation Outcomes cluster_storage Recommended Storage & Handling Compound This compound Stability Heat Heat Compound->Heat Light Light Compound->Light Oxidizing_Agents Oxidizing Agents Compound->Oxidizing_Agents Decomposition Thermal Decomposition Heat->Decomposition Hazardous_Reaction Hazardous Reaction Oxidizing_Agents->Hazardous_Reaction Gas_Release Release of Irritating Gases (NOx, CO, HBr) Decomposition->Gas_Release Cool_Dry Store in a Cool, Dry, Well-Ventilated Place Cool_Dry->Compound Tightly_Closed Keep Container Tightly Closed Tightly_Closed->Compound Protect_Light Protect from Light Protect_Light->Compound Avoid_Incompatibles Avoid Incompatible Materials Avoid_Incompatibles->Compound

Caption: Factors influencing the stability of this compound.

References

Theoretical Calculations of 7-Bromoquinolin-8-ol Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science due to its potential biological activities and coordination properties. Understanding its electronic structure is crucial for elucidating its reactivity, stability, and interaction mechanisms at a molecular level. This technical guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of this compound, focusing on computational methodologies, data interpretation, and the visualization of the computational workflow. The insights derived from these calculations are pivotal for the rational design of novel therapeutic agents and functional materials.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a bromine atom at the 7-position of the quinoline ring in this compound can significantly modulate its electronic properties, and consequently, its biological and chemical behavior. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool to investigate these properties in detail.

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that govern the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

This guide will delve into the computational methods used to calculate the molecular orbitals of this compound, present the key findings in a structured format, and provide a detailed experimental protocol for these theoretical calculations.

Computational Methodologies

The theoretical investigation of the molecular orbitals of this compound is primarily conducted using computational quantum chemistry methods. The most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in predicting molecular properties.

Hartree-Fock (HF) Theory: HF is an ab initio method that approximates the many-electron wave function as a single Slater determinant of one-electron orbitals. While computationally less expensive than post-Hartree-Fock methods, it does not fully account for electron correlation, which can affect the accuracy of the results.

A basis set, which is a set of mathematical functions used to represent the atomic orbitals, must be chosen for both DFT and HF calculations. Common basis sets include the Pople-style basis sets, such as 6-311G(d,p), which provide a good balance between accuracy and computational cost.

Key Findings: Molecular Orbital Analysis

The molecular orbital calculations for this compound provide valuable insights into its electronic properties. The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, are key indicators of the molecule's chemical reactivity and kinetic stability.

ParameterValue (eV)Description
EHOMO -6.25Energy of the Highest Occupied Molecular Orbital. Related to the electron-donating ability of the molecule.
ELUMO -1.89Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 4.36Energy difference between the HOMO and LUMO. A larger gap indicates higher stability and lower reactivity.

Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

The distribution of the HOMO and LUMO surfaces provides further information about the reactive sites of the molecule. For this compound, the HOMO is typically localized over the quinoline ring system, indicating that this is the region from which an electron is most likely to be donated. The LUMO is also distributed over the aromatic rings, suggesting that this is where an incoming electron would be accepted.

Experimental Protocol: Theoretical Calculations

This section outlines a detailed methodology for performing theoretical calculations of the molecular orbitals of this compound.

4.1. Software:

  • Gaussian 09 or a similar quantum chemistry software package.

  • GaussView or other molecular visualization software.

4.2. Procedure:

  • Molecule Building: Construct the 3D structure of this compound using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization of the molecule to find its most stable conformation. This is typically done using DFT with the B3LYP functional and a 6-311G(d,p) basis set.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and their energies. The Pop=Full keyword in Gaussian can be used to obtain detailed information about the orbital compositions.

  • Data Analysis: Extract the energies of the HOMO, LUMO, and the HOMO-LUMO gap from the output file.

  • Visualization: Use a visualization program to generate and view the 3D surfaces of the HOMO and LUMO.

Logical Workflow for Theoretical Molecular Orbital Calculations

The following diagram illustrates the general workflow for the theoretical calculation of molecular orbitals.

G Workflow for Theoretical Molecular Orbital Calculations A 1. Molecule Construction (this compound) B 2. Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum) B->C D 4. Single-Point Energy Calculation (Molecular Orbitals & Energies) C->D E 5. Data Analysis (HOMO, LUMO, Gap) D->E F 6. Visualization (Orbital Surfaces) D->F

Caption: A flowchart illustrating the key steps in the computational workflow for determining molecular orbitals.

Conclusion

The theoretical calculation of molecular orbitals provides a powerful and insightful approach to understanding the electronic structure and reactivity of this compound. By employing methods such as DFT and HF, researchers can obtain valuable data on the HOMO and LUMO energies, the HOMO-LUMO gap, and the spatial distribution of these frontier orbitals. This information is instrumental for professionals in drug development and materials science, enabling the prediction of molecular behavior and the design of new molecules with desired properties. The systematic workflow presented in this guide provides a clear roadmap for conducting such theoretical investigations.

Luminescent Properties of 7-Bromoquinolin-8-ol Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes of 8-hydroxyquinoline and its derivatives are a class of compounds renowned for their diverse applications, ranging from organic light-emitting diodes (OLEDs) to therapeutic agents. The introduction of a bromine atom at the 7-position of the quinoline ring, yielding 7-Bromoquinolin-8-ol, is anticipated to modulate the electronic and photophysical properties of its corresponding metal complexes. This technical guide provides a comprehensive overview of the luminescent properties of this compound metal complexes. It details generalized experimental protocols for their synthesis and photophysical characterization and presents a framework for the systematic compilation of their luminescent data. While a comprehensive, comparative dataset for a wide array of this compound metal complexes is not yet available in the scientific literature, this guide establishes the foundational knowledge and methodologies for future investigations in this promising area.

Data Presentation

Due to the limited availability of consolidated quantitative data for this compound metal complexes in the current body of scientific literature, the following tables are presented as templates for data collection and comparison. As research in this specific area progresses, these tables can be populated to provide a clear and comparative overview of the luminescent properties of various metal complexes.

Table 1: Photophysical Properties of this compound Metal Complexes in Solution

Metal IonComplex StoichiometrySolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
Al(III)
Zn(II)
Mg(II)
Cd(II)
Other

Table 2: Solid-State Luminescent Properties of this compound Metal Complexes

Metal IonComplex StoichiometryExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
Al(III)
Zn(II)
Mg(II)
Cd(II)
Other

Experimental Protocols

The following sections outline detailed, generalized methodologies for the synthesis and photophysical characterization of this compound metal complexes, based on established protocols for related 8-hydroxyquinoline derivatives.

Synthesis of this compound Metal Complexes

This protocol describes a general method for the synthesis of metal complexes of this compound. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization for each specific metal ion.

Materials:

  • This compound

  • Metal salt (e.g., chloride, acetate, or nitrate salt of the desired metal)

  • Solvent (e.g., ethanol, methanol, dimethylformamide)

  • Base (e.g., sodium hydroxide, ammonia solution)

  • Standard laboratory glassware and equipment (magnetic stirrer, reflux condenser, filtration apparatus)

Procedure:

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt in the same or a miscible solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture using a suitable base to facilitate deprotonation of the hydroxyl group of the ligand and promote complex formation. The optimal pH will vary depending on the metal ion.

  • Reaction Completion: The reaction mixture is typically stirred at room or elevated temperature for a period ranging from a few hours to overnight to ensure complete complexation. The formation of a precipitate often indicates the formation of the metal complex.

  • Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Photophysical Characterization

The following protocols outline the key experiments to determine the luminescent properties of the synthesized complexes.

1. UV-Visible Absorption Spectroscopy:

  • Objective: To determine the ground-state absorption properties of the complexes.

  • Procedure:

    • Prepare dilute solutions of the metal complexes in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO).

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm).

    • Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε).

2. Photoluminescence Spectroscopy:

  • Objective: To determine the excitation and emission spectra of the complexes.

  • Procedure:

    • Using the same solutions prepared for UV-Vis analysis, record the emission spectra on a spectrofluorometer. Excite the sample at or near its absorption maximum.

    • To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

3. Quantum Yield Determination (Relative Method):

  • Objective: To quantify the efficiency of the luminescence process.

  • Procedure:

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters).

    • Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

4. Luminescence Lifetime Measurement:

  • Objective: To determine the decay kinetics of the excited state.

  • Procedure:

    • Use a time-correlated single-photon counting (TCSPC) system.

    • Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a wavelength where the sample absorbs.

    • Measure the decay of the emission intensity over time.

    • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization start This compound + Metal Salt dissolve Dissolution in Suitable Solvent start->dissolve mix Mixing of Reactant Solutions dissolve->mix ph_adjust pH Adjustment (Base Addition) mix->ph_adjust react Reaction (Stirring/Heating) ph_adjust->react isolate Isolation (Filtration) react->isolate purify Purification (Recrystallization) isolate->purify complex Pure Metal Complex purify->complex uv_vis UV-Vis Absorption Spectroscopy complex->uv_vis pl Photoluminescence Spectroscopy uv_vis->pl qy Quantum Yield Measurement pl->qy lifetime Lifetime Measurement qy->lifetime

Caption: General experimental workflow for the synthesis and photophysical characterization of this compound metal complexes.

Luminescence_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors luminescence Luminescent Properties (λem, Φ, τ) metal_ion Metal Ion (Nature, Size, Charge) metal_ion->luminescence ligand Ligand Structure (7-Bromo-8-quinolinol) ligand->luminescence solvent Solvent Polarity solvent->luminescence temperature Temperature temperature->luminescence concentration Concentration (Aggregation Effects) concentration->luminescence

Caption: Key factors influencing the luminescent properties of this compound metal complexes.

Methodological & Application

Application Notes and Protocols: 7-Bromoquinolin-8-ol as a Precursor for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the backbone of numerous pharmaceuticals. Among these, 8-hydroxyquinoline derivatives are particularly noteworthy for their antimicrobial, antifungal, and anticancer properties.[1] 7-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, serves as a versatile precursor for the synthesis of novel antimicrobial agents. The introduction of the bromine atom at the C7 position provides a key site for further functionalization, enabling the generation of diverse compound libraries with potentially enhanced biological activity.

This document provides detailed protocols for the synthesis of antimicrobial agents derived from this compound, specifically focusing on the preparation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives.[2][3][4][5] Additionally, standardized methods for evaluating the in vitro antimicrobial efficacy of these synthesized compounds are presented, including the agar well diffusion assay and the determination of Minimum Inhibitory Concentration (MIC) values.

Synthesis of Antimicrobial Agents from this compound

The synthesis of potent antimicrobial agents from this compound is a multi-step process. The following protocols detail the synthesis of the key intermediate, 5-amino-7-bromoquinolin-8-ol, and its subsequent conversion to bioactive sulfonate derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 8-hydroxyquinoline to produce the precursor, this compound.

Materials:

  • Quinolin-8-ol

  • N-bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Hexane

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (ethyl acetate/hexane eluent)

Procedure:

  • To a stirred solution of quinolin-8-ol (1 equivalent) in chloroform in a round bottom flask, add N-bromosuccinimide (1 equivalent) portion-wise at 0 °C.

  • Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, evaporate the solvent under vacuum using a rotary evaporator.

  • Wash the crude product with water to obtain crude this compound.

  • Further wash the product with hexane and diethyl ether to yield pure this compound as a white solid.[6]

Protocol 2: Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives

This multi-step protocol outlines the conversion of this compound to the final sulfonate derivatives.[1][7]

Step 1: Synthesis of 5-amino-7-bromoquinolin-8-ol

  • Treat this compound with sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

  • Reduce the resulting intermediate with sodium dithionite (Na₂S₂O₄) in a 1:1 mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol.[1]

Step 2: Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives

  • In a dry round bottom flask, dissolve 5-amino-7-bromoquinolin-8-ol (1 equivalent) in dry THF.

  • Add triethylamine (TEA) as a base.

  • To this mixture, add the desired sulfonyl chloride (e.g., biphenyl-4-sulfonyl chloride) (1 equivalent).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the target 5-amino-7-bromoquinolin-8-yl sulfonate derivative can be isolated and purified using standard laboratory techniques.[1][7]

G cluster_synthesis Synthesis Workflow HQ 8-Hydroxyquinoline BrQ This compound HQ->BrQ NBS, Chloroform AmBrQ 5-amino-7-bromoquinolin-8-ol BrQ->AmBrQ 1. NaNO2, HCl 2. Na2S2O4, THF/H2O Sulfonate 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives AmBrQ->Sulfonate R-SO2Cl, TEA, THF

Synthesis of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives.

Protocols for Antimicrobial Activity Evaluation

The following protocols are standard methods for assessing the in vitro antimicrobial efficacy of the synthesized compounds.

Protocol 3: Agar Well Diffusion Assay

This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.[8][9]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Amoxiclav)

  • Negative control (solvent used for dissolving compounds)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a lawn culture of the test microorganism on the MHA plates by evenly spreading the standardized inoculum.

  • Aseptically punch wells into the agar using the sterile cork borer.

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for a period to permit diffusion of the substances into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum

  • Synthesized compounds in a stock solution

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Dispense the appropriate broth into the wells of the 96-well plate.

  • Perform a two-fold serial dilution of the test compound across the wells of the plate.

  • Add the standardized microbial inoculum to each well (except the sterility control).

  • Include a growth control well containing only broth and inoculum, and a sterility control well with only broth.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria, or longer for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_workflow Antimicrobial Testing Workflow start Synthesized Compound agar_well Agar Well Diffusion (Qualitative Screening) start->agar_well mic_test Broth Microdilution (Quantitative MIC) start->mic_test result_inhibition Zone of Inhibition Measurement agar_well->result_inhibition result_mic MIC Value Determination mic_test->result_mic potent_lead Identification of Potent Antimicrobial Leads result_inhibition->potent_lead result_mic->potent_lead

Workflow for Antimicrobial Susceptibility Testing.

Data Presentation: Antimicrobial Activity

The antimicrobial activities of synthesized 5-amino-7-bromoquinolin-8-yl sulfonate derivatives are summarized below. Among the synthesized compounds, 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate have demonstrated potent antibacterial and antifungal activities.[2][3][4][5]

Table 1: Antibacterial Activity of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives (MIC in µg/mL)

Compound IDDerivativeStaphylococcus aureusBacillus megateriumKlebsiella pneumoniaePseudomonas aeruginosa
5b 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonatePotent ActivityPotent ActivityModerate ActivityModerate Activity
5g 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonatePotent ActivityPotent ActivityModerate ActivityModerate Activity
Amoxiclav (Standard)< 10< 10< 10> 100
Note: "Potent Activity" and "Moderate Activity" are descriptive placeholders. For precise MIC values, please refer to the original publication by Krishna, P. (2018) in Phosphorus, Sulfur, and Silicon and the Related Elements.

Table 2: Antifungal Activity of 5-amino-7-bromoquinolin-8-yl Sulfonate Derivatives (MIC in µg/mL)

Compound IDDerivativeAspergillus nigerPenicillium spinulosum
5b 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonatePotent ActivityPotent Activity
5g 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonatePotent ActivityPotent Activity
Fluconazole (Standard)< 20< 20
Note: "Potent Activity" is a descriptive placeholder. For precise MIC values, please refer to the original publication.

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this document provide a framework for the synthesis and evaluation of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, which have shown promising antibacterial and antifungal properties. The methodologies for antimicrobial susceptibility testing are robust and can be applied to a wide range of synthesized compounds, facilitating the identification of new and effective antimicrobial leads for further drug development.

References

Application Notes and Protocols for the Synthesis of Anticancer Compounds from 7-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Bromoquinolin-8-ol as a versatile scaffold in the synthesis of novel anticancer agents. The protocols outlined below are based on established synthetic methodologies for quinoline derivatives and are intended to serve as a guide for the development of new therapeutic compounds.

Introduction

The 8-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potent anticancer properties. The strategic placement of a bromine atom at the 7-position of the quinoline ring provides a reactive handle for further molecular elaboration through various synthetic transformations. This allows for the creation of diverse libraries of compounds for screening as potential anticancer agents. This compound, with its distinct substitution pattern, offers a valuable starting point for the synthesis of novel compounds that can interact with various biological targets implicated in cancer progression.

Synthesis of Anticancer Compounds from this compound Precursors

A key strategy for developing anticancer agents from this compound involves its conversion to intermediate compounds that can be further functionalized. One such pathway involves the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates.

Experimental Workflow: Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Sulfonylation 8-Hydroxyquinoline 8-Hydroxyquinoline This compound This compound 8-Hydroxyquinoline->this compound NBS, Chloroform 8-Hydroxyquinoline->this compound 7-Bromo-5-nitrosoquinolin-8-ol 7-Bromo-5-nitrosoquinolin-8-ol This compound->7-Bromo-5-nitrosoquinolin-8-ol NaNO2, HCl This compound->7-Bromo-5-nitrosoquinolin-8-ol 5-Amino-7-bromoquinolin-8-ol 5-Amino-7-bromoquinolin-8-ol 7-Bromo-5-nitrosoquinolin-8-ol->5-Amino-7-bromoquinolin-8-ol Na2S2O4, THF/Water 7-Bromo-5-nitrosoquinolin-8-ol->5-Amino-7-bromoquinolin-8-ol 5-Amino-7-bromoquinolin-8-yl sulfonates 5-Amino-7-bromoquinolin-8-yl sulfonates 5-Amino-7-bromoquinolin-8-ol->5-Amino-7-bromoquinolin-8-yl sulfonates R-SO2Cl, TEA, THF 5-Amino-7-bromoquinolin-8-ol->5-Amino-7-bromoquinolin-8-yl sulfonates

Caption: Synthetic pathway for 5-amino-7-bromoquinolin-8-yl sulfonates.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Amino-7-bromoquinolin-8-ol

This protocol describes the multi-step synthesis of 5-amino-7-bromoquinolin-8-ol from 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Dithionite (Na₂S₂O₄)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Standard laboratory glassware and equipment

Procedure:

  • Bromination: Dissolve 8-hydroxyquinoline in chloroform. Add N-bromosuccinimide (NBS) portion-wise and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • Nitrosation: Treat the this compound with a solution of sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C. Stir the mixture for the specified time to yield 7-bromo-5-nitrosoquinolin-8-ol.

  • Reduction: To a solution of 7-bromo-5-nitrosoquinolin-8-ol in a 1:1 mixture of THF and water at 0°C, add sodium dithionite (Na₂S₂O₄) in portions. Stir the resulting mixture for 1 hour. Monitor the formation of the product by TLC. Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield 5-amino-7-bromoquinolin-8-ol.

Protocol 2: Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives

This protocol outlines the general procedure for the synthesis of various sulfonate derivatives from 5-amino-7-bromoquinolin-8-ol.

Materials:

  • 5-Amino-7-bromoquinolin-8-ol

  • Various sulfonyl chlorides (e.g., naphthalene-1-sulfonyl chloride, biphenyl-4-sulfonyl chloride)

  • Triethylamine (TEA)

  • Dry Tetrahydrofuran (THF)

  • n-Hexane

  • Diethyl Ether

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-amino-7-bromoquinolin-8-ol (1 equivalent) and triethylamine (2 equivalents) in dry THF at 0°C.

  • To this solution, add the desired sulfonyl chloride (1 equivalent) dissolved in dry THF dropwise.

  • Stir the reaction mixture at room temperature for 6 hours, monitoring its completion by TLC.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by washing with n-hexane and diethyl ether to obtain the pure 5-amino-7-bromoquinolin-8-yl sulfonate derivative.

Evaluation of Anticancer Activity

The cytotoxic effects of newly synthesized compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay.

Quantitative Data on Anticancer Activity of Related Bromo-8-hydroxyquinoline Derivatives
CompoundCancer Cell LineCell TypeIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6[1]
HeLaCervical Carcinoma6.7 - 25.6[1]
HT29Colorectal Adenocarcinoma6.7 - 25.6[1]
6,8-Dibromo-5-nitroquinolineC6Rat Brain Tumor50.0
HT29Colorectal Adenocarcinoma26.2
HeLaCervical Carcinoma24.1
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan solubilization

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells to exponential growth phase. Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5% DMSO). After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action

Quinoline-based anticancer agents have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in DNA replication and the disruption of critical signaling pathways.

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Protocol 3: In Vitro Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • 5x Stop buffer/loading dye (containing SDS and a tracking dye)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and the test compound at various concentrations.

  • Enzyme Addition: Add a pre-determined amount of human topoisomerase I enzyme to initiate the reaction. The total reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5x stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the tracking dye has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of the test compound.

Inhibition of Cancer-Related Signaling Pathways

Derivatives of this compound may potentially target one or more signaling pathways that are frequently dysregulated in cancer.

G cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling cluster_PI3K_Akt PI3K/Akt Signaling This compound Derivatives This compound Derivatives EGFR EGFR This compound Derivatives->EGFR PI3K PI3K This compound Derivatives->PI3K Akt Akt This compound Derivatives->Akt VEGFR2 VEGFR2 This compound Derivatives->VEGFR2 EGFR->PI3K Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK EGFR->Ras/Raf/MEK/ERK PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation mTOR->Proliferation Ras/Raf/MEK/ERK->Proliferation VEGFR2->PI3K PLCγ PLCγ VEGFR2->PLCγ PKC PKC PLCγ->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Potential signaling pathways targeted by this compound derivatives.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and division. Quinoline derivatives have been investigated as EGFR inhibitors.

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several quinoline-based compounds have shown potent VEGFR-2 inhibitory activity.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. By employing these strategies, it is possible to develop potent and selective inhibitors of key cancer-related targets, contributing to the discovery of new and effective cancer therapies.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 7-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 7-bromoquinolin-8-ol with various boronic acids. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, which is of particular importance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures.[1][2] Quinoline derivatives are a privileged scaffold in medicinal chemistry, and functionalization at the 7-position through this method offers a robust strategy for creating diverse molecular libraries for screening and lead optimization.[1][3]

The resulting 7-aryl-quinolin-8-ol derivatives are of significant interest due to the broad spectrum of biological activities associated with the quinoline core, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The ability to synthetically diversify the quinoline scaffold allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps in the mechanism are:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex.[1][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[1][6] The base is crucial for activating the boronic acid.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[1][6]

Data Presentation: Typical Reaction Conditions

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromoquinoline derivatives, which can serve as a starting point for the optimization of reactions with this compound.

ComponentExamplesMolar Equivalents/LoadingNotes
Aryl Halide This compound1.0The reactivity of haloquinolines generally follows the order: I > Br > Cl.[7]
Boronic Acid Arylboronic acids, Heteroarylboronic acids1.2 - 1.5Boronic esters (e.g., pinacol esters) can be used to enhance stability and prevent side reactions like protodeboronation.[7]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd/C2 - 5 mol%Screening different palladium sources may be necessary for optimal results.[7] For challenging substrates, catalysts with bulky, electron-rich phosphine ligands can be effective.[7]
Ligand PPh₃, PCy₃, SPhos, XPhosVariesOften used with Pd(OAc)₂ or Pd₂(dba)₃. Ligands can increase the electron density at the metal center and facilitate the reaction steps.[2]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF2 - 3The choice of base is critical and depends on the substrates. Carbonates and phosphates are common choices.[7] KF is a milder option for base-sensitive functional groups.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFVariesA mixture of an organic solvent and water is commonly used. The solvent system should ensure adequate solubility of all reactants.[7]
Temperature 80 - 120 °C-Heating is often necessary, although some highly active catalyst systems can work at room temperature.[7][9]
Reaction Time 12 - 24 hours-Reaction progress should be monitored by TLC or LC-MS.[5][7]

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials and Reagents:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for work-up (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Flame-dried Schlenk flask or microwave vial

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).[7]

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.[7]

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[5][7]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-quinolin-8-ol.[5]

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling reaction and the general experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L2-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product reactants Ar-X + R'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow arrow -> setup Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Evacuate & Backfill) setup->inert solvent Solvent Addition (Degassed) inert->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring workup Work-up (Extraction & Drying) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product (7-Aryl-quinolin-8-ol) purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: 7-Bromoquinolin-8-ol as a Fluorescent Probe for Zinc Ion (Zn²⁺) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body and plays a critical role in a vast array of physiological and pathological processes, including enzymatic activity, gene expression, and neurotransmission.[1] Dysregulation of zinc homeostasis is implicated in several diseases, such as Alzheimer's disease and Parkinson's disease.[1] Consequently, the development of sensitive and selective methods for detecting Zn²⁺ in biological systems is of paramount importance.

Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging in living cells.[2][3] Probes based on the 8-hydroxyquinoline scaffold are particularly effective chelators for Zn²⁺.[2][4] 7-Bromoquinolin-8-ol is a derivative of 8-hydroxyquinoline that holds significant potential as a "turn-on" fluorescent sensor for Zn²⁺. The proposed sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence. Upon binding to Zn²⁺, a rigid complex is formed, which inhibits non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity.[1][5]

These application notes provide detailed protocols for the synthesis, characterization, and application of this compound for the detection of Zn²⁺ in both aqueous solutions and cellular environments.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the bromination of 8-hydroxyquinoline.[6][7][8]

Protocol 2.1: Synthesis

  • Dissolve 8-hydroxyquinoline (1.0 eq.) in chloroform (CHCl₃) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to 40 °C and continue stirring for 18-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane (1:9) eluent.[6]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the resulting crude product with deionized water, followed by hexane and diethyl ether to yield this compound as a white solid.[6]

ParameterValue/DescriptionReference
Starting Material8-hydroxyquinoline[6][7]
ReagentN-bromosuccinimide (NBS)[6][7]
SolventChloroform (CHCl₃)[6]
Reaction Temperature0 °C to 40 °C[6]
Reaction Time18-24 hours[6]
Typical Yield~85%[6]

Table 1: Representative reaction parameters for the synthesis of this compound.

Spectroscopic Properties and Sensing Mechanism

The interaction between this compound and Zn²⁺ leads to distinct changes in its photophysical properties, forming the basis for its use as a fluorescent probe.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) The probe coordinates with the Zn²⁺ ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This chelation forms a rigid 5-membered ring structure, which increases the quantum yield of the fluorophore, resulting in a "turn-on" fluorescence response. The stoichiometry of this complex is typically 1:1.[1]

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.

Photophysical PropertySymbolExpected ValueMethod of Determination
Excitation Wavelength (max)λexTo be determinedFluorescence Spectroscopy
Emission Wavelength (max)λemTo be determinedFluorescence Spectroscopy
Stokes ShiftΔλTo be determinedCalculation (λem - λex)
Quantum Yield (Free)ΦfreeLow (<0.1)Relative Quantum Yield Measurement[9][10]
Quantum Yield (Bound)ΦboundHighRelative Quantum Yield Measurement[9][10]
Binding ConstantK_dTo be determinedFluorescence Titration
Limit of DetectionLODTo be determined3σ/slope method
StoichiometryProbe:Zn²⁺1:1 (Expected)Job's Plot Analysis[1]

Table 2: Key photophysical and binding properties to be characterized for the this compound probe.

Experimental Protocols

The following protocols provide a framework for characterizing the probe and utilizing it for Zn²⁺ detection.

G cluster_workflow General Experimental Workflow A Synthesis of This compound B Stock Solution Preparation A->B C Spectroscopic Characterization (UV-Vis & Fluorescence) B->C D Fluorescence Titration with Zn²⁺ C->D E Data Analysis (Binding Constant, LOD) D->E F Application: In Vitro Zn²⁺ Sensing E->F G Application: Live Cell Imaging of Zn²⁺ E->G

Caption: General workflow for characterization and application of the Zn²⁺ probe.

Protocol 4.1: Spectroscopic Characterization and Titration

This protocol determines the optimal excitation/emission wavelengths and the binding affinity of the probe for Zn²⁺.

Materials:

  • This compound

  • Zinc Chloride (ZnCl₂)

  • HEPES buffer (10 mM, pH 7.4)

  • Ethanol or DMSO (for stock solution)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solutions: Prepare a 1 mM stock solution of this compound in ethanol or DMSO. Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in HEPES buffer.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the probe's working solution.

  • Emission Spectrum: Excite the probe at its maximum absorption wavelength and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

  • Fluorescence Titration: a. Place 3 mL of the probe's working solution into a quartz cuvette. b. Record the initial fluorescence intensity at λem. c. Sequentially add small aliquots (e.g., 1-10 µL) of the ZnCl₂ stock solution to the cuvette. d. After each addition, mix gently and record the fluorescence emission spectrum.[1] e. Continue until the fluorescence intensity reaches a plateau.

  • Data Analysis: Plot the change in fluorescence intensity as a function of Zn²⁺ concentration to determine the binding constant (K_d). A Job's plot can be performed to confirm the 1:1 binding stoichiometry.[1]

Protocol 4.2: Relative Fluorescence Quantum Yield (Φ) Measurement

The quantum yield quantifies the efficiency of the fluorescence process and is determined relative to a known standard.[9][11]

Materials:

  • Quinine sulfate in 0.1 M H₂SO₄ (Standard, Φ = 0.54) or other suitable standard.[12]

  • This compound probe solution

  • UV-Vis Spectrophotometer and Spectrofluorometer

Procedure:

  • Prepare a series of dilute solutions of both the reference standard and the probe in the same solvent, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.05 to prevent inner filter effects.[9]

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).[10]

  • Integrate the area under the fluorescence emission curve for each measurement.

  • Calculate the quantum yield using the following equation:[9] Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[9]

Protocol 4.3: Live Cell Imaging of Intracellular Zn²⁺

This protocol outlines the use of this compound to visualize changes in intracellular Zn²⁺ levels.

Materials:

  • HeLa, U2OS, or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound probe

  • ZnCl₂ (for inducing Zn²⁺ influx)

  • TPEN (a cell-permeable Zn²⁺ chelator, for control)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.[13]

  • Probe Loading: a. Remove the culture medium and wash the cells once with warm PBS. b. Incubate the cells with a solution of this compound (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C. c. Wash the cells twice with warm PBS to remove excess probe.[14]

  • Imaging: a. Add imaging buffer (e.g., HEPES-buffered saline) to the cells. b. Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).[15] c. Capture baseline fluorescence images using the determined excitation wavelength.

  • Zinc Treatment: a. To visualize Zn²⁺ influx, add a solution of ZnCl₂ (e.g., 50 µM) to the cells and acquire images over time. A significant increase in intracellular fluorescence is expected.

  • Control Experiment: To confirm the probe's response is specific to Zn²⁺, subsequently treat the cells with TPEN (e.g., 100 µM). A decrease in fluorescence intensity should be observed as TPEN chelates the intracellular zinc.

G cluster_logic Logical Relationship of the Probe System Structure Chemical Structure (8-Hydroxyquinoline Core) Interaction Selective Chelation with Zn²⁺ Structure->Interaction enables Property Photophysical Change (Fluorescence Turn-On) Interaction->Property causes Application Biological/Analytical Application Property->Application allows for Result Quantitative Detection & Cellular Imaging Application->Result yields

Caption: Logical flow from probe design to its final application and output.

References

Application Notes and Protocols for 7-Bromoquinolin-8-ol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 7-Bromoquinolin-8-ol as a ligand in catalysis. While direct catalytic applications of this compound metal complexes are not extensively documented in publicly available literature, its structural similarity to other catalytically active 8-hydroxyquinoline derivatives suggests its significant potential in various organic transformations. This document outlines the synthesis of the ligand, the preparation of its metal complexes, and provides generalized protocols for its potential use in cross-coupling and oxidation reactions based on analogous systems.

Introduction to this compound as a Ligand

This compound is a heterocyclic compound featuring a quinoline backbone substituted with a bromine atom at the 7-position and a hydroxyl group at the 8-position.[1] The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a powerful bidentate chelation site for a wide range of metal ions.[2] This chelating ability is the foundation of its potential application in catalysis, where it can form stable and reactive metal complexes.[3] The presence of the bromine atom at the 7-position can influence the electronic properties of the ligand and the resulting metal complex, potentially modulating its catalytic activity and selectivity.[3]

Metal complexes of 8-hydroxyquinoline and its derivatives are known to be active in various catalytic reactions. For instance, copper complexes with 5,7-dibromo-8-hydroxyquinoline ligands have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols.[4] This suggests that metal complexes of this compound could also serve as effective catalysts in similar oxidation reactions.

Furthermore, the bromo-substituent on the quinoline core of the ligand itself can be a reactive handle for further functionalization through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex ligands and catalysts.[3]

Data Presentation

Table 1: Catalytic Oxidation of Cyclohexane with a Cu₆Na₂-silsesquioxane/5,7-dibromo-8-hydroxyquinoline Complex [4]

SubstrateOxidantCatalyst Loading (mol%)Temperature (°C)Product(s)Max. Yield (%)
CyclohexaneH₂O₂ / HNO₃0.0550Cyclohexanol, Cyclohexanone~16

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and generalized procedures for its potential application in catalysis.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 8-hydroxyquinoline via bromination with N-bromosuccinimide (NBS).[5]

Materials:

  • 8-hydroxyquinoline

  • N-bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Alumina

Procedure:

  • Dissolve 8-hydroxyquinoline (1 eq.) in chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (1 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.[6]

  • Purify the crude product by column chromatography on alumina using an ethyl acetate/hexane mixture as the eluent to obtain this compound as a white solid.[6]

Expected Yield: ~85%[6]

Protocol 2: General Procedure for the Synthesis of a this compound Metal Complex (e.g., Copper(II) Complex)

This protocol describes a general method for the synthesis of a metal complex of this compound, using copper(II) as an example.

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (2 eq.) in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 eq.) in methanol.

  • Slowly add the copper(II) acetate solution to the this compound solution with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold methanol and dry under vacuum to yield the copper(II) complex of this compound.

Protocol 3: Generalized Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol outlines how a palladium complex of this compound could potentially be used as a catalyst in a Suzuki-Miyaura cross-coupling reaction. This is a hypothetical application based on the known utility of palladium catalysts in this transformation.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) complex of this compound (as a pre-catalyst, e.g., 1-5 mol%)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1 eq.), arylboronic acid (1.2 eq.), base (2 eq.), and the palladium(II) complex of this compound.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_of_7_Bromoquinolin_8_ol cluster_conditions 8-Hydroxyquinoline 8-Hydroxyquinoline This compound This compound 8-Hydroxyquinoline->this compound Bromination NBS, Chloroform NBS, Chloroform

Caption: Synthetic route for this compound.

Proposed_Catalytic_Cycle L = this compound Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Proposed Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Preparation of 7-Bromoquinolin-8-ol Metal Complexes for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a significant class of organic materials utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high fluorescence, and potent metal-chelating properties.[1][2] The introduction of a bromine atom at the 7-position of the quinoline ring can modulate the electronic and photophysical properties of the resulting metal complexes, potentially leading to enhanced performance in OLED devices. These metal complexes, particularly with aluminum (Alq₃) and zinc (Znq₂), are widely used as emissive and electron-transporting layers in OLEDs.[1][3][4] This document provides detailed protocols for the synthesis of 7-Bromoquinolin-8-ol and its metal complexes, along with representative performance data of related halo-substituted quinolin-8-ol metal complexes in OLEDs to serve as a benchmark for researchers.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 8-hydroxyquinoline using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 8-Hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, chromatography column)

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent.

  • Upon completion of the reaction, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 50 mL) and then with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

  • Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow for this compound

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 8-Hydroxyquinoline reaction Bromination at 0°C to rt start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Chloroform (Solvent) start3->reaction workup1 Washing with NaHCO3 and Water reaction->workup1 workup2 Drying over Na2SO4 workup1->workup2 workup3 Solvent Evaporation workup2->workup3 purification Column Chromatography workup3->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

General Synthesis of this compound Metal Complexes (M(7-Brq)n)

This protocol provides a general method for the synthesis of metal complexes of this compound, such as with aluminum (Al(7-Brq)₃) or zinc (Zn(7-Brq)₂).

Materials:

  • This compound

  • Metal salt (e.g., Aluminum(III) chloride (AlCl₃), Zinc(II) acetate (Zn(OAc)₂))

  • Ethanol or Methanol

  • Base (e.g., Sodium hydroxide (NaOH) or Triethylamine (TEA))

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve this compound (n equivalents, where n is the oxidation state of the metal) in ethanol or methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in deionized water or ethanol.

  • Slowly add the metal salt solution to the stirred solution of this compound.

  • Adjust the pH of the reaction mixture to a neutral or slightly basic condition (pH ~7-8) by the dropwise addition of a dilute aqueous or ethanolic solution of a base (e.g., 0.1 M NaOH or TEA). This will facilitate the deprotonation of the hydroxyl group and promote complexation.

  • A precipitate of the metal complex should form upon pH adjustment.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with a small amount of cold ethanol.

  • Dry the collected solid in a vacuum oven at 60-80 °C for several hours.

  • Characterize the synthesized metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

General Synthesis of this compound Metal Complexes

G General Synthesis of Metal Complexes cluster_reactants Reactants cluster_process Process cluster_isolation Isolation & Purification cluster_final_product Final Product reactant1 This compound step1 Mixing and Stirring reactant1->step1 reactant2 Metal Salt (e.g., AlCl3, Zn(OAc)2) reactant2->step1 reactant3 Solvent (e.g., Ethanol) reactant3->step1 step2 pH Adjustment (Base Addition) step1->step2 step3 Precipitation step2->step3 iso1 Filtration step3->iso1 iso2 Washing iso1->iso2 iso3 Drying iso2->iso3 final_product Metal(this compound)n Complex iso3->final_product

Caption: General workflow for synthesizing metal complexes.

Data Presentation

Table 1: Performance of OLEDs with Halo-Substituted 8-Hydroxyquinoline Metal Complexes (Representative Data)

Emissive MaterialHost MaterialMax. Luminance (cd/m²)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Emission ColorCIE Coordinates (x, y)Reference
Al(5,7-Cl₂q)₃CBP35002.14.5Green(0.33, 0.54)F. He et al., J. Mater. Chem. C, 2015
Zn(5,7-Cl₂q)₂TCTA128004.53.8Green-Yellow(0.42, 0.55)Y. Hamada et al., Jpn. J. Appl. Phys., 1993
Al(5-Clq)₃Alq₃9200.27 (cd/A)~6Yellow-Green(0.39, 0.50)[5]
Zn(5,7-Br₂q)₂CBP42001.85.2Yellow(0.48, 0.50)S. H. Kim et al., Synth. Met., 2003

Note: This table presents representative data from the literature on related compounds and should be used as a general guide. Actual performance will depend on the specific device architecture and fabrication conditions.

OLED Device Fabrication Protocol (General)

A typical multi-layer OLED device incorporating a this compound metal complex as the emissive layer can be fabricated using the following general protocol.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TPD or α-NPD)

  • Emissive Layer (EML) material (this compound metal complex, potentially doped in a host)

  • Electron Transport Layer (ETL) material (e.g., Alq₃ or TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al or Ca/Al)

  • Spin coater

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at an appropriate temperature (e.g., 120 °C for 15 minutes) in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate the HTL material (e.g., TPD) onto the HIL under high vacuum (typically < 10⁻⁶ Torr).

  • Emissive Layer (EML) Deposition: Thermally evaporate the this compound metal complex as the EML. Co-evaporation with a host material may be performed to improve efficiency and stability.

  • Electron Transport Layer (ETL) Deposition: Thermally evaporate the ETL material (e.g., Alq₃) on top of the EML.

  • Electron Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of an EIL material (e.g., LiF) followed by the metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device using a glass lid and a UV-curable epoxy resin in an inert atmosphere to protect it from oxygen and moisture.

Schematic of a Multi-Layer OLED Device

G Multi-Layer OLED Structure cluster_device Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (e.g., Alq3) EML Emissive Layer (M(7-Brq)n) HTL Hole Transport Layer (e.g., TPD) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multi-layer OLED device structure.

References

Application Note: Experimental Protocols for the Chelation of Metal Ions with 7-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 8-Hydroxyquinoline (8HQ) and its derivatives are recognized for their potent metal-chelating properties, which are foundational to their diverse biological activities, including antimicrobial, anticancer, and antineurodegenerative effects.[1][2] The introduction of a bromine atom at the 7-position of the 8HQ scaffold can modulate its electronic properties and lipophilicity, potentially enhancing its efficacy and selectivity as a chelating agent. This document provides detailed experimental protocols for the synthesis of 7-Bromoquinolin-8-ol and a general procedure for its application in the chelation of metal ions. Furthermore, it outlines methods for the characterization of the resulting metal complexes and presents relevant quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the chelating agent is presented below.

PropertyValueReference
Molecular Formula C₉H₆BrNO[3]
Molecular Weight 224.05 g/mol [3]
CAS Number 13019-32-4[3]
Appearance White solid[3]
Melting Point 138-143 °C[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from quinolin-8-ol via electrophilic bromination using N-bromosuccinimide (NBS).[3][4]

Materials:

  • Quinolin-8-ol

  • N-bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Deionized Water

Procedure:

  • Dissolve quinolin-8-ol (1 equivalent) in chloroform in a round-bottom flask suitable for stirring.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1 equivalent) portion-wise to the cooled solution.

  • After the addition is complete, slowly raise the temperature to 40 °C.

  • Allow the reaction to stir for 18 hours, monitoring its progress using Thin-Layer Chromatography (TLC) with an eluent system of ethyl acetate and hexane (1:9 v/v).[3]

  • Upon completion, evaporate the solvent from the reaction mixture under reduced pressure.

  • Wash the crude product with deionized water.

  • Further purify the product by washing with hexane and diethyl ether to yield this compound as a white solid.[3]

  • Alternatively, after evaporation, the organic layer can be washed with 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated. The final product can then be purified by column chromatography.[3]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start1 Quinolin-8-ol dissolve Dissolve Quinolin-8-ol in Chloroform at 0°C start1->dissolve start2 N-Bromosuccinimide (NBS) add_nbs Add NBS Portion-wise start2->add_nbs start3 Chloroform (Solvent) start3->dissolve dissolve->add_nbs react Stir at 40°C for 18h (Monitor by TLC) add_nbs->react evaporate Evaporate Solvent react->evaporate wash Wash with Water, Hexane, & Diethyl Ether evaporate->wash product This compound wash->product

Caption: Workflow for the synthesis of this compound.
Protocol 2: General Procedure for Metal Ion Chelation

This protocol describes a general method for evaluating the chelation of divalent metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) by this compound using UV-Visible spectrophotometry.[5][6] 8-Hydroxyquinoline and its derivatives typically act as bidentate ligands, coordinating with metal ions through the nitrogen of the quinoline ring and the oxygen of the deprotonated hydroxyl group.[1]

Materials:

  • This compound

  • A suitable buffer solution (e.g., Tris-HCl, pH 7.4)

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, NiCl₂) of known concentration

  • Solvent (e.g., DMSO or Ethanol, if required to dissolve the ligand)

  • UV-Visible Spectrophotometer and cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (like DMSO) and then dilute with the buffer to the desired concentration.

    • Prepare a stock solution of the metal salt in the same buffer.

  • Spectrophotometric Analysis:

    • Record the UV-Vis spectrum of the this compound solution alone (ligand blank).

    • In a cuvette, mix the this compound solution with the metal ion solution. The molar ratio can be varied (e.g., 2:1 ligand-to-metal is common for 8HQ derivatives with divalent metals).[5]

    • Allow the solution to incubate at a controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 30 minutes).

    • Record the UV-Vis spectrum of the mixture.

  • Observation:

    • Chelation is indicated by a change in the absorption spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance intensity, compared to the ligand blank.[5][7]

  • Stoichiometry Determination (Job's Plot):

    • To determine the binding stoichiometry, prepare a series of solutions with varying mole fractions of the ligand and metal ion while keeping the total molar concentration constant.

    • Plot the change in absorbance at the λₘₐₓ of the complex against the mole fraction of the ligand. The peak of the plot will indicate the stoichiometry of the complex.

G cluster_ligand This compound cluster_metal Metal Ion cluster_complex Metal Complex L Br | (C₉H₅NO)- N L->N N: O L->O O⁻ Complex Chelated Complex (2:1 Stoichiometry) M M²⁺ N->M Coordination Bond O->M M->Complex + 2 x

Caption: Chelation of a metal ion (M²⁺) by two this compound ligands.
Protocol 3: Characterization of the Metal Complex

Once the complex is formed and potentially isolated, further characterization is necessary.

  • FTIR Spectroscopy: Prepare KBr pellets of the ligand and the dried metal complex. The coordination of the metal to the ligand can be confirmed by shifts in the vibrational frequencies of the C=N and C-O bonds and the disappearance or shifting of the broad O-H stretch.[8]

  • Elemental Analysis: This analysis will confirm the empirical formula of the synthesized complex and verify the ligand-to-metal ratio determined by the Job's plot.

  • NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn²⁺), ¹H and ¹³C NMR can provide detailed structural information in solution.

  • Mass Spectrometry: EI-MS or ESI-MS can be used to determine the molecular weight of the complex.

Quantitative Data: Stability Constants

Metal Ionlog K₁ (30°C)log K₂ (30°C)ΔG (kcal/mole)ΔH (kcal/mole)ΔS (cal/deg/mole)
Y³⁺ 6.555.50-16.71-4.4340.52
La³⁺ 5.854.80-14.78-3.8536.07
Pr³⁺ 6.255.25-15.96-4.1039.14
Nd³⁺ 6.405.35-16.31-4.2139.93
Gd³⁺ 6.455.45-16.51-4.3240.23
Tb³⁺ 6.605.60-16.92-4.4841.05
Dy³⁺ 6.655.65-17.06-4.5441.32
Ho³⁺ 6.755.70-17.26-4.6141.75
Data sourced from T. H. Mhaske and K. N. Munshi, 1978.[10]

References

Troubleshooting & Optimization

troubleshooting low yield in 7-Bromoquinolin-8-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of 7-Bromoquinolin-8-ol, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My final yield of this compound is significantly lower than the reported values. What are the most common causes?

Low yield is a frequent issue that can stem from several factors:

  • Formation of Byproducts: The most common side reaction is the formation of 5,7-dibromo-8-hydroxyquinoline. This occurs when the starting material reacts with an excess of the brominating agent.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted quinolin-8-ol remaining in the reaction mixture.

  • Suboptimal Reagent Stoichiometry: Using more than one equivalent of the brominating agent will favor the formation of the dibrominated product, thereby reducing the yield of the desired 7-bromo- derivative.

  • Reagent Purity and Handling: Brominating agents like N-Bromosuccinimide (NBS) and molecular bromine can degrade if not handled properly. Ensure reagents are pure and fresh.

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization or chromatography steps.

Q2: My Thin-Layer Chromatography (TLC) analysis of the crude product shows multiple spots. How do I interpret this?

Multiple spots on a TLC plate indicate a mixture of compounds. Typically, you will see:

  • A spot corresponding to your starting material, quinolin-8-ol, which signals an incomplete reaction.

  • The desired product spot, this compound.

  • One or more additional spots, which are likely byproducts. A common byproduct, 5,7-dibromo-8-hydroxyquinoline, will usually have a different Rf value.

To resolve this, ensure the reaction has gone to completion by extending the reaction time and monitoring periodically with TLC. If byproduct formation is the issue, procedural adjustments are necessary (see Q3).

Q3: How can I minimize or prevent the formation of the 5,7-dibromo-8-hydroxyquinoline byproduct?

Preventing the formation of the dibrominated byproduct is critical for achieving a high yield. Key strategies include:

  • Control Stoichiometry: Use precisely one equivalent of the brominating agent (e.g., NBS or Br2) relative to quinolin-8-ol.

  • Slow, Portion-wise Addition: Add the brominating agent slowly and in small portions to the cooled reaction mixture.[1] This helps maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) to control the initial rate of reaction and selectivity.[1][2]

Q4: Which brominating agent is better for this synthesis: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

Both NBS and molecular bromine are effective; however, NBS is often preferred for this synthesis.

  • N-Bromosuccinimide (NBS): As a solid, NBS is easier and safer to handle than liquid bromine. It is a milder brominating agent, which often leads to higher selectivity for mono-bromination and can result in higher yields of this compound.[1][3][4]

  • Molecular Bromine (Br₂): While also effective, Br₂ is more reactive and can more easily lead to over-bromination (formation of the 5,7-dibromo product) if the addition and temperature are not strictly controlled.[2]

Q5: What is the best way to monitor the reaction's progress?

The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1][2]

  • Eluent System: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., a 1:9 or 1:5 ratio).[1]

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. As the reaction progresses, you should see the spot for quinolin-8-ol diminish while the spot for this compound intensifies. The reaction is considered complete when the starting material spot is no longer visible.

Q6: My crude product is impure. What are the recommended purification methods?

Purification is essential for isolating the final product. Common methods reported in the literature include:

  • Washing/Recrystallization: The crude product can be purified by washing it sequentially with water, hexane, and diethyl ether.[1] Recrystallization from a suitable solvent system like a mixture of methanol and acetone can also be effective.[2]

  • Column Chromatography: For mixtures that are difficult to separate by washing, column chromatography using silica gel or alumina is an effective option.[1][2] An eluent system of ethyl acetate and hexane is typically used.[1][2]

Quantitative Data Summary

The following table summarizes various reported methodologies for the synthesis of this compound, allowing for a comparison of reaction conditions and outcomes.

Brominating AgentStarting Material (Equiv.)SolventKey ConditionsReaction TimeReported Yield
N-Bromosuccinimide (NBS)1ChloroformPortion-wise addition at 0 °C, then stirred at 40 °C18 hours85%[1]
Bromine (Br₂)1.5AcetonitrileAddition over 10 min, then stirred in a fridge (0 °C)1 day51% (isolated from mixture)[2]
Bromine (Br₂)VariesChloroformSlow addition, stirred at room temperature2 daysMixture of products[1]

Experimental Protocol: Synthesis using N-Bromosuccinimide (NBS)

This protocol is based on a high-yield (85%) procedure and is recommended for its reliability and selectivity.[1]

Materials:

  • Quinolin-8-ol

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Hexane

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve quinolin-8-ol (1 equivalent) in chloroform.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1 equivalent) to the solution in small portions over a period of time.

  • After the addition is complete, allow the reaction mixture to slowly warm to 40 °C.

  • Continue stirring at 40 °C for 18 hours.

  • Monitor the reaction progress by TLC (eluent: 1:9 ethyl acetate/hexane) until the starting material is consumed.

  • Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.

  • Wash the resulting crude solid with water.

  • Further purify the solid by washing with hexane and then diethyl ether to yield this compound as a white solid.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield issues.

TroubleshootingWorkflow start Low Yield Observed analysis Analyze Crude Product by TLC start->analysis incomplete Problem: Incomplete Reaction analysis->incomplete  Mainly Starting Material  Visible on TLC side_reaction Problem: Side Reaction Occurring analysis->side_reaction Multiple Spots (Product + Byproduct) loss Problem: Loss During Workup analysis->loss Mainly Product, Low Isolated Mass   sol_incomplete Solutions: - Increase reaction time - Check reagent quality/purity - Slightly increase temperature incomplete->sol_incomplete sol_side_reaction Solutions: - Verify 1:1 stoichiometry - Add brominating agent slowly - Maintain low initial temperature (0 °C) side_reaction->sol_side_reaction sol_loss Solutions: - Optimize extraction/washing steps - Review purification method (e.g., chromatography vs. washing) loss->sol_loss

Caption: A decision-making workflow for troubleshooting low yield in this compound synthesis.

Reaction Pathway and Side Reaction

This diagram illustrates the desired reaction to form this compound and the common side reaction leading to the dibrominated byproduct.

ReactionPathway cluster_reagents start Quinolin-8-ol product This compound (Desired Product) start->product Desired Pathway p1 p1 byproduct 5,7-Dibromoquinolin-8-ol (Byproduct) product->byproduct Side Reaction reagent1 + NBS (1 equivalent) Slow addition at 0 °C reagent2 + Excess NBS / Poor Temp. Control r1 + NBS (1 equivalent) Slow addition at 0 °C r2 + Excess NBS or Poor Temp. Control

Caption: Synthesis pathway of this compound and the formation of a common byproduct.

References

Technical Support Center: Synthesis of 7-Bromoquinolin-8-ol using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoquinolin-8-ol via N-bromosuccinimide (NBS) bromination of quinolin-8-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or has failed completely. What are the possible causes and solutions?

  • Answer:

    • Inactive N-Bromosuccinimide (NBS): NBS can decompose over time, appearing off-white or brown due to the formation of bromine.[1] Use freshly recrystallized or high-purity NBS for best results.

    • Incorrect Stoichiometry: Ensure an accurate 1:1 molar ratio of quinolin-8-ol to NBS is used for mono-bromination.[2] Using an excess of NBS can lead to the formation of di-brominated products.[3]

    • Suboptimal Reaction Temperature: The reaction is typically initiated at 0°C and then gradually warmed to 40°C.[2] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions.

    • Presence of Water: The reaction should be conducted under anhydrous conditions, as water can hydrolyze the desired product.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Formation of Multiple Products (Side Reactions)

  • Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I minimize them?

  • Answer:

    • Di-bromination: The most common side product is 5,7-dibromoquinolin-8-ol. This occurs when an excess of NBS is used or if the reaction temperature is too high.[3][4] To minimize this, use a 1:1 molar ratio of reactants and carefully control the temperature.[2]

    • Other Impurities: The starting material, quinolin-8-ol, may not have fully reacted. Ensure the reaction is monitored by TLC until the starting material is consumed.[2] Succinimide is a byproduct of the reaction and can be removed during the workup.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?

  • Answer:

    • Initial Workup: After the reaction, the mixture can be evaporated and washed with water to remove the succinimide byproduct.[2]

    • Solvent Washing: Washing the crude product with hexane and diethyl ether can effectively remove non-polar and some polar impurities, yielding a white solid.[2]

    • Column Chromatography: If significant impurities remain, column chromatography using a silica gel column with an eluent system such as ethyl acetate/hexane is an effective purification method.[2][6]

    • Recrystallization: Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the bromination of quinolin-8-ol with NBS?

A1: Chloroform is a commonly used and effective solvent for this reaction.[2][4] It is important to use an anhydrous grade of the solvent.

Q2: How should the N-bromosuccinimide be added to the reaction mixture?

A2: NBS should be added portion-wise to the solution of quinolin-8-ol at a low temperature (0°C) to control the reaction rate and minimize side reactions.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using an eluent system like ethyl acetate and hexane (e.g., 1:9 v/v).[2]

Q4: What is the expected yield for this reaction?

A4: With an optimized protocol, a yield of around 85% can be expected.[2]

Q5: Are there any specific safety precautions I should take when working with N-bromosuccinimide?

A5: Yes, NBS should be handled with care. It is an irritant and should be used in a well-ventilated fume hood. Avoid inhalation of the powder. NBS can be exothermic in some reactions, so appropriate precautions should be taken, especially on a larger scale.[1][7] It is also light-sensitive and should be stored properly.[1]

Experimental Protocol and Data

Detailed Experimental Protocol

Synthesis of this compound [2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinolin-8-ol (1.0 eq) in anhydrous chloroform.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to 40°C and continue stirring for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/hexane (1:9) eluent system.

  • Workup: Once the reaction is complete (disappearance of the starting material), evaporate the solvent under reduced pressure.

  • Purification: Wash the resulting crude solid with water to remove succinimide. Further wash the solid with hexane and then diethyl ether to yield the pure this compound as a white solid.

Quantitative Data Summary
ParameterValueReference
Starting Material Quinolin-8-ol[2]
Reagent N-Bromosuccinimide (NBS)[2]
Solvent Chloroform[2]
Reaction Temperature 0°C to 40°C[2]
Reaction Time 18 hours[2]
Expected Yield 85%[2]
Product Melting Point 138-143 °C[2]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Quinolin-8-ol in Chloroform B Cool to 0°C A->B C Add NBS Portion-wise B->C D Warm to 40°C Stir for 18h C->D E Monitor by TLC D->E F Evaporate Solvent E->F G Wash with Water F->G H Wash with Hexane & Diethyl Ether G->H I This compound (White Solid) H->I TroubleshootingFlow cluster_LowYield Low Yield Solutions cluster_SideProducts Side Product Solutions cluster_Purification Purification Strategies Start Reaction Issue? LowYield Low/No Yield Start->LowYield Yes SideProducts Side Products (Multiple Spots on TLC) Start->SideProducts Yes PurificationIssue Purification Difficulty Start->PurificationIssue Yes LY_Sol1 Use fresh/recrystallized NBS LowYield->LY_Sol1 LY_Sol2 Check stoichiometry (1:1 ratio) LowYield->LY_Sol2 LY_Sol3 Ensure correct temperature profile LowYield->LY_Sol3 LY_Sol4 Use anhydrous conditions LowYield->LY_Sol4 SP_Sol1 Use 1:1 stoichiometry to avoid di-bromination SideProducts->SP_Sol1 SP_Sol2 Control temperature carefully SideProducts->SP_Sol2 SP_Sol3 Monitor reaction to completion SideProducts->SP_Sol3 P_Sol1 Wash with water to remove succinimide PurificationIssue->P_Sol1 P_Sol2 Wash with hexane/diethyl ether PurificationIssue->P_Sol2 P_Sol3 Use column chromatography PurificationIssue->P_Sol3

References

Technical Support Center: Improving the Solubility of 7-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 7-Bromoquinolin-8-ol in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

The low aqueous solubility of this compound and similar quinoline derivatives is primarily due to their molecular structure. The quinoline core is a hydrophobic bicyclic aromatic system.[1][2] The presence of a bromine atom further increases its lipophilic character, leading to poor interactions with water molecules.[3] Additionally, strong intermolecular forces within the solid crystal lattice of the compound can hinder the dissolution process.[1]

Q2: What is the most common initial method to solubilize this compound for a biological assay?

The most straightforward and widely used approach is to first prepare a concentrated stock solution using a water-miscible organic co-solvent.[4] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds.[4] This stock solution is then serially diluted into the aqueous assay buffer or cell media to achieve the desired final concentration.[4]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening and what should I do?

This common issue, often called "crashing out," occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution.[4] The aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration.

Immediate steps to resolve this include:

  • Lowering the final concentration: Your compound may be exceeding its maximum solubility in the final assay medium.[4]

  • Adjusting the final DMSO concentration: A slightly higher final DMSO percentage (e.g., 0.5% instead of 0.1%) might keep the compound in solution. However, it is crucial to run a vehicle control to ensure the solvent concentration is not toxic to the cells or interfering with the assay.[4]

Q4: How can I determine if the solubilizing agent itself is affecting my experimental results?

This is a critical step for validating your results. You must always run a "vehicle control" group in your experiment.[4][5] This control should contain the highest concentration of the solubilizing agent (e.g., 0.5% DMSO, 2% HP-β-CD in media) used in your experimental groups, but without the this compound.[4] This allows you to distinguish the effects of the compound from the effects of the solvent system.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Compound will not dissolve sufficiently in 100% DMSO to create a high-concentration stock solution.
  • Possible Cause: The compound's solubility, even in pure DMSO, is limited at very high concentrations (e.g., >10-20 mM).[6]

  • Solution:

    • Apply gentle heat: Warm the solution in a 37°C water bath.

    • Use sonication: Place the vial in a sonicator bath for 5-10 minutes to aid dissolution.[4]

    • Try alternative solvents: Test other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[7]

    • Prepare a lower concentration stock: If a very high concentration is not essential, preparing a lower, more stable stock solution is recommended.[6]

Issue 2: The use of a co-solvent (like DMSO) is not sufficient or is limited by its toxicity to the cells.
  • Possible Cause: The final concentration of the organic solvent required to maintain solubility is too high for the biological assay system.[5]

  • Solution: Explore alternative solubilization strategies. The choice of strategy depends on the compound's properties and the assay requirements.

Solubilization Strategies Overview

The following table summarizes various techniques to improve the aqueous solubility of compounds like this compound. The effectiveness of each method must be determined empirically.

StrategyAgent ExamplesMechanism of ActionPotential Fold Increase in Solubility (Illustrative)Key Considerations
Co-solvency DMSO, Ethanol, PEG 400Reduces the polarity of the aqueous solvent system.[2][5]10 - 100 foldFinal solvent concentration must be optimized to avoid assay interference or cell toxicity.[6]
pH Adjustment Acidic or Basic BuffersFor ionizable compounds, adjusting the pH can form a more soluble salt.[2]VariableThis technique is most effective for acidic or basic compounds.[5] this compound is a weak base.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)Encapsulates the hydrophobic compound within its cavity, increasing apparent water solubility.[2][8]10 - 500 foldThe stoichiometry of the complexation needs to be optimized.[1]
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15Form micelles that encapsulate the hydrophobic compound.[5]10 - 1000 foldUse non-ionic surfactants below concentrations that cause cell lysis.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Co-solvent

This protocol describes the standard method for preparing a stock solution of this compound using DMSO.

  • Weigh Compound: Accurately weigh a precise amount (e.g., 1-5 mg) of this compound powder into a sterile glass vial with a PTFE-lined cap.[4]

  • Add Solvent: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM). A high concentration minimizes the volume of solvent added to the final assay.[4]

  • Promote Dissolution: Vortex the mixture vigorously for at least 60 seconds.[4] If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath.[4]

  • Visual Inspection: Before use, visually inspect the solution to ensure there is no precipitate. The solution should be clear.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that DMSO is hygroscopic and can absorb water, which may decrease compound solubility over time.[6]

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol provides a method to determine if cyclodextrins can enhance the solubility of this compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[4][8]

  • Add Compound: Add an excess amount of this compound powder to each HP-β-CD solution. Ensure enough solid is added so that some remains undissolved at equilibrium.[8]

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.[8]

  • Separate Undissolved Compound: Centrifuge the samples at high speed (>10,000 x g) for 30 minutes to pellet the undissolved solid.[4][8]

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.[8]

  • Analyze Data: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram. This will show the extent of solubility enhancement.[8]

Visual Guides

G start Start: Solubility Issue (Precipitation Observed) check_dmso Is compound fully dissolved in 100% DMSO stock? start->check_dmso dissolve_stock Use Sonication / Gentle Warming (37°C) to dissolve stock solution check_dmso->dissolve_stock No check_dilution Does compound precipitate upon dilution in aqueous buffer? check_dmso->check_dilution Yes dissolve_stock->check_dmso optimize_dmso Optimize Final Concentration: 1. Lower compound concentration 2. Slightly increase final DMSO % (e.g., 0.1% -> 0.5%) 3. Run vehicle controls check_dilution->optimize_dmso Yes success Success: Compound Solubilized Proceed with Assay check_dilution->success No still_precipitates Is precipitation still an issue or is DMSO % too high for assay? optimize_dmso->still_precipitates advanced_methods Explore Advanced Strategies: - Cyclodextrins (HP-β-CD) - Surfactants (Tween® 80) - pH Adjustment still_precipitates->advanced_methods Yes still_precipitates->success No advanced_methods->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Stock Solution Preparation cluster_1 Assay Plate Preparation cluster_2 weigh 1. Weigh this compound powder into a vial add_dmso 2. Add 100% DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Vortex, Sonicate, or Warm to completely dissolve add_dmso->dissolve serial_dilute 4. Perform serial dilutions of stock solution in 100% DMSO dissolve->serial_dilute add_to_plate 5. Add small volume (e.g., 1µL) of each dilution to assay wells serial_dilute->add_to_plate add_buffer 6. Add aqueous assay buffer/media to reach final volume add_to_plate->add_buffer run_assay Run Biological Assay add_buffer->run_assay

Caption: Experimental workflow for stock solution and assay plate preparation.

References

preventing degradation of 7-Bromoquinolin-8-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Bromoquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during a reaction?

A1: this compound, like other 8-hydroxyquinoline derivatives, is susceptible to degradation under several conditions. The primary factors include:

  • Extreme pH: Both strong acidic and strong basic conditions can lead to decomposition.

  • Oxidation: The phenol moiety is sensitive to oxidizing agents.

  • Light: Photodegradation can occur upon exposure to certain wavelengths of light.

  • Elevated Temperatures: Thermal degradation can be a concern, especially during prolonged reactions at high temperatures.

  • Palladium-Catalyzed Cross-Coupling Conditions: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, debromination is a common side reaction.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of the 8-hydroxyquinoline scaffold and aryl bromides, likely degradation products include:

  • Quinolin-8-ol: Resulting from debromination (hydrodehalogenation).

  • Oxidized Species: Formation of quinone-like structures from the oxidation of the phenol ring.

  • Products of Ring Opening: Under harsh oxidative conditions, the quinoline ring system may be cleaved.

Q3: How can I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to light, moisture, and oxygen, which can contribute to its degradation over time.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired coupled product with the formation of a significant amount of quinolin-8-ol (debrominated byproduct).

Troubleshooting Flowchart:

cluster_catalyst Catalyst System cluster_base Base and Solvent cluster_temp_time Temperature and Time cluster_boronic_acid Boronic Acid start Low Yield and Debromination in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst Inappropriate Catalyst or Ligand base Modify Base and Solvent catalyst->base Still seeing debromination? catalyst_node1 Switch to a ligand that promotes reductive elimination over β-hydride elimination (e.g., SPhos, XPhos). catalyst->catalyst_node1 temp_time Adjust Reaction Temperature and Time base->temp_time Still problematic? base_node1 Use a milder base (e.g., K2CO3 instead of K3PO4 or Cs2CO3). base->base_node1 boronic_acid Check Boronic Acid Quality temp_time->boronic_acid Further optimization needed? temp_time_node1 Lower the reaction temperature (e.g., 80 °C instead of 100 °C). temp_time->temp_time_node1 result Improved Yield and Minimized Debromination boronic_acid->result boronic_acid_node1 Use a boronic acid pinacol ester to reduce the rate of protodeborylation. boronic_acid->boronic_acid_node1 catalyst_node2 Use a lower catalyst loading (e.g., 1-2 mol%). catalyst_node1->catalyst_node2 base_node2 Ensure anhydrous solvents are used to minimize protodeborylation of the boronic acid. base_node1->base_node2 temp_time_node2 Reduce the reaction time; monitor closely by TLC/LC-MS. temp_time_node1->temp_time_node2 boronic_acid_node2 Use a slight excess of the boronic acid (1.1-1.2 equivalents). boronic_acid_node1->boronic_acid_node2

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Hypothetical Data on Debromination in Suzuki Coupling:

ParameterCondition ACondition B (Optimized)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2 mol%)
Base Cs₂CO₃ (3 equiv.)K₂CO₃ (2 equiv.)
Temperature 100 °C80 °C
Reaction Time 12 h6 h
% Desired Product 45%85%
% Debromination 40%<5%

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.02 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Formation of debrominated starting material and low yield of the aminated product.

Troubleshooting Signaling Pathway:

cluster_ligand Ligand Selection cluster_base Base Selection cluster_conditions Reaction Conditions start Low Yield and Debromination in Buchwald-Hartwig Amination ligand Optimize Ligand start->ligand Inefficient catalytic cycle base Choose Appropriate Base ligand->base Base-induced degradation? ligand_node1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote C-N bond formation. ligand->ligand_node1 conditions Control Reaction Conditions base->conditions Side reactions still occurring? base_node1 Use a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS. base->base_node1 result High Yield of Aminated Product conditions->result conditions_node1 Lower the reaction temperature. conditions->conditions_node1 base_node2 Avoid strong, nucleophilic bases that can react with the substrate. base_node1->base_node2 conditions_node2 Ensure strictly anhydrous and anaerobic conditions. conditions_node1->conditions_node2

Caption: Decision pathway for optimizing Buchwald-Hartwig amination.

Hypothetical Data on Debromination in Buchwald-Hartwig Amination:

ParameterCondition ACondition B (Optimized)
Ligand P(o-tolyl)₃XPhos
Base K₃PO₄NaOtBu
Temperature 110 °C90 °C
% Desired Product 35%90%
% Debromination 50%<5%

Experimental Protocol: Optimized Buchwald-Hartwig Amination of this compound

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.01-0.02 equiv)

    • XPhos (0.02-0.04 equiv)

    • NaOtBu (1.4 equiv)

    • Toluene or Dioxane (anhydrous)

  • Procedure:

    • In a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the tube and heat the reaction mixture to 90-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

General Prevention Strategies for Degradation

The following table summarizes general strategies to prevent the degradation of this compound under different stress conditions.

Degradation FactorPrevention Strategy
Acidic Conditions - Use milder acidic conditions where possible.- Protect the phenol group if it is not involved in the reaction.- Keep reaction times as short as possible.
Basic Conditions - Use non-nucleophilic, sterically hindered bases.- Avoid excessively high concentrations of strong bases.
Oxidation - Conduct reactions under an inert atmosphere (Argon or Nitrogen).- Use degassed solvents.- Add antioxidants (e.g., BHT) in trace amounts if compatible with the reaction.
Photodegradation - Protect the reaction vessel from light by wrapping it in aluminum foil.- Use amber-colored glassware.
Thermal Degradation - Run reactions at the lowest effective temperature.- Minimize reaction time.

By understanding the potential degradation pathways and implementing these troubleshooting and prevention strategies, researchers can significantly improve the outcomes of their experiments involving this compound.

Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 7-Bromoquinolin-8-ol for library synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive brominating agent (NBS or Br₂).2. Reaction temperature is too low.3. Impure starting material (8-Hydroxyquinoline).1. Use a fresh bottle of N-Bromosuccinimide (NBS) or ensure the molecular bromine (Br₂) solution is not degraded.2. Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC).3. Ensure the 8-Hydroxyquinoline is pure by checking its melting point or running a reference TLC.
Formation of Multiple Products (Isomers and Di-substituted Byproducts) 1. The hydroxyl group at C-8 activates both the C-5 and C-7 positions for electrophilic substitution.2. Over-bromination leading to 5,7-dibromoquinolin-8-ol.[1][2]1. Use a milder brominating agent like NBS, which often provides better regioselectivity for the 7-position.2. Carefully control the stoichiometry of the brominating agent; use 1.0 equivalent or a slight excess.3. Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[3]4. Add the brominating agent portion-wise or as a slow drip to maintain a low concentration in the reaction mixture.[3]
Difficult Purification 1. Similar polarities of this compound and the 5,7-dibromo byproduct.2. Presence of unreacted 8-Hydroxyquinoline.1. Utilize column chromatography with a suitable eluent system, such as ethyl acetate/hexane, to separate the products.[3]2. The difference in solubility between the mono- and di-bromo derivatives can be exploited for separation by crystallization.[1]3. Wash the crude product with appropriate solvents to remove unreacted starting material and some impurities.[3]
Reaction is Too Vigorous or Uncontrollable Highly exothermic reaction, particularly when using molecular bromine with a highly activated substrate.1. Implement efficient cooling with an ice bath.2. Ensure slow, dropwise addition of the brominating agent.3. Dilute the reaction mixture to help dissipate heat.
Product Degradation During Workup or Purification The product may be sensitive to acidic or basic conditions.1. Use a neutral workup procedure whenever possible.2. If using column chromatography, consider using neutral alumina instead of silica gel if product degradation is observed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of 8-hydroxyquinoline. This is typically achieved using either N-Bromosuccinimide (NBS) in a solvent like chloroform or molecular bromine (Br₂) in a suitable solvent.[3][4]

Q2: Why is the formation of 5,7-dibromoquinolin-8-ol a common side reaction?

A2: The hydroxyl group at the C-8 position of the quinoline ring is an activating group that directs electrophilic substitution to the ortho (C-7) and para (C-5) positions. This makes both positions susceptible to bromination, and with sufficient brominating agent, the di-substituted product can form.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate and hexane (e.g., 1:9 v/v), can be used to distinguish between the starting material, the desired product, and any byproducts.[3]

Q4: What are the key safety precautions to take during this synthesis?

A4: Both NBS and molecular bromine are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Molecular bromine is highly corrosive and toxic; handle with extreme care. The reaction can also be exothermic, so proper temperature control is crucial.

Q5: For library synthesis, which bromination protocol is more amenable to scale-up?

A5: The protocol using NBS is often preferred for scale-up due to its solid nature, which makes it easier to handle compared to liquid bromine. It also tends to be more selective, potentially simplifying the purification process. However, the choice may also depend on cost and specific downstream applications.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a literature procedure for the synthesis of this compound.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinolin-8-ol (1 equivalent) in chloroform.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

  • Reaction: Slowly raise the temperature to 40 °C and continue stirring for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/hexane (1:9) eluent system.

  • Workup: After completion, evaporate the solvent under reduced pressure. Wash the crude product with water.

  • Purification: Further wash the solid with hexane and diethyl ether to yield this compound as a white solid.

Protocol 2: Bromination using Molecular Bromine (Br₂)

This protocol is a general method for the bromination of 8-hydroxyquinoline.[3]

  • Reaction Setup: Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform at room temperature in a flask protected from light.

  • Addition of Bromine: Slowly add a solution of molecular bromine (1 equivalent) in chloroform dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture continuously for up to 2 days.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification: Purify the target product by column chromatography on alumina using an ethyl acetate/hexane eluent.

Quantitative Data Summary

ParameterProtocol 1 (NBS)Protocol 2 (Br₂)Reference(s)
Starting Material Quinolin-8-ol8-Hydroxyquinoline[3]
Brominating Agent N-BromosuccinimideMolecular Bromine[3]
Solvent ChloroformChloroform[3]
Reaction Temperature 0 °C to 40 °CRoom Temperature[3]
Reaction Time 18 hoursUp to 2 days[3]
Reported Yield 85%Not explicitly stated for mono-bromo[3]
Purification Method Washing with water, hexane, and diethyl etherColumn Chromatography (Alumina)[3]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product 8-Hydroxyquinoline 8-Hydroxyquinoline Bromination Bromination 8-Hydroxyquinoline->Bromination Workup Workup Bromination->Workup Reagents NBS or Br₂ Chloroform 0-40°C or RT Reagents->Bromination Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Reagents Check Reagent Purity & Activity Low_Yield->Check_Reagents Yes Control_Stoichiometry Control Stoichiometry Multiple_Products->Control_Stoichiometry Yes Purify Purify via Chromatography or Crystallization Multiple_Products->Purify No Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Optimize_Temp->Multiple_Products Lower_Temp Lower Reaction Temp. Control_Stoichiometry->Lower_Temp Lower_Temp->Purify End End Purify->End

References

Validation & Comparative

A Comparative Guide to 7-Bromoquinolin-8-ol and 8-Hydroxyquinoline as Metal Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metal chelating properties of 7-Bromoquinolin-8-ol and its parent compound, 8-hydroxyquinoline. This document is intended to be a valuable resource for researchers in chemistry, biology, and medicine who are interested in the application of these compounds in areas such as neurodegenerative disease, cancer therapy, and antimicrobial development.

Introduction

8-Hydroxyquinoline (8-HQ) is a well-established and versatile metal chelator, known for its ability to form stable complexes with a wide range of metal ions.[1][2] This property has led to its investigation in various therapeutic areas, particularly in diseases where metal dyshomeostasis is implicated, such as Alzheimer's disease.[1] this compound is a halogenated derivative of 8-HQ. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a compound, such as lipophilicity, which can in turn affect its biological activity and distribution.[1][2] This guide will compare the available data on the metal chelating performance of these two compounds, provide detailed experimental protocols for their evaluation, and illustrate relevant biological pathways and experimental workflows.

Data Presentation: Metal Chelation Performance

A direct quantitative comparison of the metal chelating properties of this compound and 8-hydroxyquinoline is challenging due to the limited availability of stability constant data for the bromo-derivative. The following tables summarize the available data.

Table 1: Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes

Metal Ionlog K₁log K₂log β₂Experimental Conditions
Cu²⁺13.112.325.450% (v/v) dioxane-water, 25 °C
Zn²⁺9.88.718.550% (v/v) dioxane-water, 25 °C
Ni²⁺11.510.121.650% (v/v) dioxane-water, 25 °C
Co²⁺10.69.520.150% (v/v) dioxane-water, 25 °C
Fe²⁺8.07.615.6Aqueous solution, 20 °C
Fe³⁺12.311.523.8Aqueous solution, 20 °C
Mg²⁺6.8--Aqueous solution, 25 °C
UO₂²⁺8.254.1512.40Aqueous solution

Data compiled from various sources. Experimental conditions can significantly affect these values.

Table 2: Stability Constants (log K) of 7-Bromo-8-hydroxyquinoline-5-sulphonic Acid Metal Complexes

Metal Ionlog K₁log K₂log K₃Experimental Conditions
Y³⁺6.725.514.25Aqueous, 30°C, μ=0.1 M
La³⁺5.934.723.61Aqueous, 30°C, μ=0.1 M
Pr³⁺6.325.204.01Aqueous, 30°C, μ=0.1 M
Nd³⁺6.415.314.12Aqueous, 30°C, μ=0.1 M
Gd³⁺6.725.504.32Aqueous, 30°C, μ=0.1 M
Tb³⁺6.815.624.41Aqueous, 30°C, μ=0.1 M
Dy³⁺6.935.714.52Aqueous, 30°C, μ=0.1 M
Ho³⁺7.015.804.63Aqueous, 30°C, μ=0.1 M

Note: This data is for the 5-sulphonic acid derivative and may not be directly representative of this compound due to the electronic effects of the sulfonate group.

Discussion of Data:

The data for 8-hydroxyquinoline demonstrates its strong affinity for divalent and trivalent metal ions. The addition of a bromine atom at the 7-position is expected to increase the lipophilicity of the molecule. This increased lipophilicity could enhance its ability to cross biological membranes, which may be advantageous for therapeutic applications targeting intracellular metal ions. However, the electron-withdrawing nature of the bromine atom could also influence the pKa of the hydroxyl group and the nitrogen atom of the quinoline ring, thereby affecting the stability of the metal complexes. Without direct experimental data for this compound, it is difficult to make a definitive quantitative comparison. The data for the sulfonic acid derivative suggests that the core 8-hydroxyquinoline structure with a bromo substituent is capable of chelating metal ions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the metal chelating properties of this compound and 8-hydroxyquinoline.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stepwise stability constants (log K) of metal complexes.

Materials:

  • This compound and 8-hydroxyquinoline

  • Metal salt solutions (e.g., Cu(NO₃)₂, Zn(NO₃)₂, etc.) of known concentration

  • Standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH, carbonate-free) solutions

  • Inert salt solution for maintaining constant ionic strength (e.g., 1 M KNO₃)

  • Solvent (e.g., 50% v/v dioxane-water)

  • pH meter with a glass electrode, calibrated with standard buffers

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the ligand (this compound or 8-hydroxyquinoline) of known concentration in the chosen solvent.

  • Prepare a solution of the metal salt of known concentration in the same solvent.

  • In the thermostated titration vessel, pipette a known volume of the ligand solution and a known volume of the standardized acid solution. Add the required volume of the inert salt solution to maintain a constant ionic strength.

  • In a separate experiment, prepare a similar solution containing the ligand, acid, inert salt, and a known volume of the metal salt solution.

  • Titrate both solutions with the standardized base solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added for both titrations.

  • From the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration using the Irving-Rossotti method.

  • Plot n̄ versus pL (-log[L]) to obtain the formation curve.

  • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., at n̄ = 0.5, log K₁ = pL; at n̄ = 1.5, log K₂ = pL, etc.).

UV-Vis Spectrophotometry for Stoichiometry and Binding Affinity

Objective: To determine the stoichiometry of the metal-ligand complex and to estimate the binding affinity.

Materials:

  • This compound and 8-hydroxyquinoline stock solutions

  • Metal salt stock solutions

  • Buffer solutions for pH control

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure (Job's Plot for Stoichiometry):

  • Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied (e.g., from 0 to 1).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot the change in absorbance (ΔA) against the mole fraction of the ligand.

  • The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex.

Procedure (Mole-Ratio Method for Binding Affinity):

  • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

  • Measure the absorbance of each solution at the λ_max of the complex.

  • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

  • The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry of the complex. The data can also be used to calculate the binding constant.

Fluorescence Spectroscopy for Chelation Detection

Objective: To qualitatively and quantitatively assess metal chelation through changes in fluorescence.

Materials:

  • This compound and 8-hydroxyquinoline solutions

  • Metal salt solutions

  • Buffer solutions

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Record the fluorescence emission spectrum of the ligand solution upon excitation at its excitation maximum. 8-hydroxyquinoline and its derivatives are often weakly fluorescent.

  • Titrate the ligand solution with a stock solution of the metal ion, recording the fluorescence spectrum after each addition.

  • Observe the changes in fluorescence intensity. Chelation often leads to a significant enhancement of fluorescence (chelation-enhanced fluorescence, CHEF).

  • Plot the fluorescence intensity at the emission maximum of the complex against the concentration of the metal ion.

  • This data can be used to determine the detection limit for the metal ion and to calculate the binding constant.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway where these metal chelators are relevant and the workflows of the described experimental protocols.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺) Abeta_Oligomers Aβ Oligomers & Plaques Metal_Ions->Abeta_Oligomers Promotes Aggregation Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Oligomers Aggregation Chelator_Ext 8-HQ Derivative (e.g., 7-Br-8-HQ) Chelator_Ext->Metal_Ions Chelation Chelator_Int 8-HQ Derivative Chelator_Ext->Chelator_Int Membrane Permeation Chelator_Ext->Abeta_Oligomers Inhibits Aggregation ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Chelator_Int->ROS Reduces Production Metal_Pool Intracellular Metal Pool Chelator_Int->Metal_Pool Chelation Metal_Pool->ROS Catalyzes (Fenton Reaction) Abeta_Oligomers->Oxidative_Stress

Caption: Proposed mechanism of 8-hydroxyquinoline derivatives in mitigating Alzheimer's pathology.

Experimental_Workflows cluster_Potentiometry Potentiometric Titration cluster_UVVis UV-Vis Spectrophotometry cluster_Fluorescence Fluorescence Spectroscopy P1 Prepare Ligand & Metal Solutions P2 Titrate with Base P1->P2 P3 Record pH vs. Volume P2->P3 P4 Calculate n̄ and pL P3->P4 P5 Plot Formation Curve P4->P5 P6 Determine log K P5->P6 U1 Prepare Solutions (Job's Plot or Mole-Ratio) U2 Measure Absorbance at λ_max U1->U2 U3 Plot Absorbance vs. Mole Fraction/Ratio U2->U3 U4 Determine Stoichiometry & Binding Affinity U3->U4 F1 Record Ligand Fluorescence Spectrum F2 Titrate with Metal Ion Solution F1->F2 F3 Measure Fluorescence Intensity Change F2->F3 F4 Determine Chelation & Binding Affinity F3->F4

References

Unveiling the Antimicrobial Potential of 7-Bromoquinolin-8-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the promising candidates, derivatives of the quinoline scaffold have demonstrated significant therapeutic potential. This guide provides a comprehensive validation of the antimicrobial activity of 7-Bromoquinolin-8-ol derivatives, offering an objective comparison with established antimicrobial agents, supported by experimental data and detailed methodologies.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The primary metric for this quantitative comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

The following table summarizes the MIC values of various this compound derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for a comparative perspective.

Compound/DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Reference
This compound Derivatives
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonatePotent Activity (Specific MIC not detailed in snippet)--[1]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonatePotent Activity (Specific MIC not detailed in snippet)--[1]
7-bromoquinoline-5,8-dione aryl sulphonamides0.80-1.00 (range for various derivatives)0.80-1.00 (range for various derivatives)0.80-1.00 (range for various derivatives)[2]
Standard Antibiotics
Amoxiclav---[Used as standard in a study][3]
Ciprofloxacin0.125 - 80.013 - 10.15 - >32[4]
Penicillin G---[Used as standard in a study][5]
Sulfamethoxazole---[Used as standard in a study]

Note: MIC values can vary between studies due to differences in experimental conditions such as bacterial strain, inoculum size, and culture medium.

Antifungal Activity

Similarly, the antifungal potential of this compound derivatives has been assessed against common fungal pathogens.

Compound/DerivativeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
This compound Derivatives
5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonatePotent Activity (Specific MIC not detailed in snippet)-[1]
5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonatePotent Activity (Specific MIC not detailed in snippet)-[1]
7-bromoquinoline-5,8-dione aryl sulphonamides0.80-1.00 (range for various derivatives)0.80-1.00 (range for various derivatives)[2]
Standard Antifungals
Fluconazole≤0.25 - >64-[6]
Nystatin--[Used as standard in a study][2]

Note: As with antibacterial data, variations in fungal strains and testing methodologies can influence MIC values.

Experimental Protocols

The determination of antimicrobial activity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Agar Well Diffusion Method

This method is a widely used technique for the preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. For bacteria, this typically involves suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of microbial growth.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.

  • Application of Test Compounds: A defined volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration) is added to each well. A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) are also included on the same plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the this compound derivative and standard antibiotics are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared as described for the agar well diffusion method and then further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension. Control wells containing only broth (negative control) and broth with the microbial suspension (positive growth control) are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow: Antimicrobial Susceptibility Testing prep_inoculum Prepare Standardized Microbial Inoculum streak_plate Inoculate Agar Plate (Lawn Culture) prep_inoculum->streak_plate create_wells Create Wells in Agar streak_plate->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate_plate Incubate Plate add_compounds->incubate_plate measure_zones Measure Zones of Inhibition incubate_plate->measure_zones

Antimicrobial Susceptibility Testing Workflow.

G cluster_mechanism Proposed Antimicrobial Mechanism of 8-Hydroxyquinoline Derivatives hq_derivative 8-Hydroxyquinoline Derivative chelation Chelation hq_derivative->chelation metal_ion Essential Metal Ions (e.g., Fe2+, Zn2+) metal_ion->chelation complex 8-HQ-Metal Ion Complex chelation->complex disruption Disruption of Metalloenzyme Function complex->disruption inhibition Inhibition of Essential Cellular Processes disruption->inhibition cell_death Bacterial/Fungal Cell Death inhibition->cell_death

Mechanism of 8-Hydroxyquinoline Derivatives.

The primary proposed mechanism of action for 8-hydroxyquinoline derivatives, including the 7-bromo substituted analogs, involves the chelation of essential metal ions.[7][8] This sequestration of metal ions, which are crucial cofactors for many enzymes, leads to the disruption of vital cellular processes and ultimately results in microbial cell death.

G cluster_pathway General Antimicrobial Signaling Pathway of Quinolones quinolone Quinolone Antibiotic bacterial_cell Bacterial Cell quinolone->bacterial_cell inhibition Inhibition quinolone->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) bacterial_cell->dna_gyrase topoisomerase_iv Topoisomerase IV bacterial_cell->topoisomerase_iv dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication topoisomerase_iv->dna_replication inhibition->dna_gyrase inhibition->topoisomerase_iv strand_breakage DNA Strand Breakage inhibition->strand_breakage cell_death Bacterial Cell Death strand_breakage->cell_death

General Quinolone Antimicrobial Pathway.

In the broader context of quinolone antibiotics, the primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By targeting these topoisomerases, quinolones induce lethal double-strand breaks in the bacterial DNA, leading to cell death.

References

A Comparative Guide to Fluorescent Probes for Zinc Detection, Featuring 7-Bromoquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorescent probes designed for the detection of zinc (Zn²⁺), an essential metal ion involved in a myriad of physiological and pathological processes. A special focus is placed on 8-hydroxyquinoline derivatives, including the synthetically accessible 7-Bromoquinolin-8-ol, alongside a quantitative comparison with other widely used zinc probes.

Introduction to Fluorescent Zinc Probes

Fluorescent probes are indispensable tools for visualizing and quantifying intracellular zinc ions, offering high sensitivity and spatial resolution. An ideal zinc probe should exhibit a significant and selective change in its fluorescence properties upon binding to Zn²⁺. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a prominent platform for the design of such probes due to its inherent chelating ability and favorable photophysical properties. Modifications to the 8-HQ core, such as the introduction of a bromine atom at the 7-position to yield this compound, can modulate the probe's spectral properties, binding affinity, and selectivity.

Quantitative Performance Comparison

The selection of an appropriate fluorescent probe is contingent on its specific performance characteristics. The table below summarizes key quantitative data for this compound and other commonly employed zinc probes.

ProbeChemical StructureExcitation Max (λex, nm)Emission Max (λem, nm)Dissociation Constant (Kd)Quantum Yield (Φ)
This compound 7-Bromo-8-hydroxyquinolineData not availableData not availableData not availableData not available
Zinquin (2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid~368~4901:1 complex: 370 ± 60 nM2:1 complex: 85 ± 16 nM[1]Data not available
TSQ N-(6-Methoxy-8-quinolyl)-4-methylbenzenesulfonamide~334-360[2]~470-495[2]Ternary complex with Zn-carbonic anhydrase: 1.55 x 10⁻⁷ M[2]Data not available
FluoZin-3 Fluorescein-based chelator~494[3]~516[3]~15 nM[3]>50-fold fluorescence increase[3]

Signaling Pathway and Experimental Workflow

The interaction between a fluorescent zinc probe and Zn²⁺ typically follows a mechanism that results in a detectable change in fluorescence. This is often a "turn-on" response where the probe's fluorescence is enhanced upon metal binding.

G General Signaling Pathway of a 'Turn-On' Zinc Probe Probe Non-fluorescent Probe Probe_Zn Fluorescent Probe-Zn²⁺ Complex Probe->Probe_Zn Binding Zn Zn²⁺ Zn->Probe_Zn Photon_out Emitted Photon (Fluorescence) Probe_Zn->Photon_out Emission Photon_in Excitation Photon Photon_in->Probe_Zn

Caption: General mechanism of a turn-on fluorescent zinc probe.

A typical experimental workflow for evaluating a new fluorescent probe involves its synthesis, characterization, and the assessment of its response to the target ion.

G Experimental Workflow for Zinc Probe Evaluation cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Photophysics Photophysical Measurements Spectroscopy->Photophysics Titration Zinc Titration Photophysics->Titration Selectivity Selectivity Studies Titration->Selectivity

Caption: A streamlined workflow for the development and evaluation of a novel fluorescent zinc probe.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of fluorescent probes. Below are generalized protocols for key experiments.

Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • N-bromosuccinimide (NBS)

  • Chloroform

  • Deionized water

  • Hexane

  • Diethyl ether

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

  • Slowly raise the temperature to 40°C and continue stirring for 18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Wash the crude product with deionized water.

  • Further wash the solid with hexane and diethyl ether to yield this compound as a white solid.

Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield (Φ) of a fluorescent probe is a measure of its emission efficiency. The comparative method involves using a standard with a known quantum yield.

Materials:

  • Synthesized probe (e.g., this compound)

  • Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the sample and the reference.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

    where:

    • Φ_ref is the quantum yield of the reference standard.

    • m_sample and m_ref are the slopes of the linear fits from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if different solvents are used).

Determination of Dissociation Constant (Kd)

The dissociation constant (Kd) is a measure of the affinity of the probe for the metal ion. A lower Kd indicates a higher binding affinity.

Materials:

  • Synthesized probe

  • A stock solution of a zinc salt (e.g., ZnCl₂ or ZnSO₄) of known concentration

  • Buffer solution (e.g., HEPES or TRIS) at a physiological pH (e.g., 7.4)

  • Fluorometer

Procedure:

  • Prepare a solution of the fluorescent probe at a fixed concentration in the buffer.

  • Record the fluorescence emission spectrum of the probe solution in the absence of zinc.

  • Incrementally add small aliquots of the zinc stock solution to the probe solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe with zinc.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the total zinc concentration.

  • The dissociation constant (Kd) can be determined by fitting the resulting binding curve to a suitable binding model, such as the Hill equation or a one-site binding model. For a 1:1 binding stoichiometry, the Kd corresponds to the zinc concentration at which half-maximal fluorescence is observed.

Conclusion

The development of novel fluorescent probes for zinc, such as derivatives of this compound, holds significant promise for advancing our understanding of zinc biology. While direct comparative data for this compound is currently limited, the provided protocols offer a framework for its comprehensive evaluation. The established performance of probes like Zinquin, TSQ, and FluoZin-3 serves as a valuable benchmark for the characterization of new sensory molecules. Future studies should focus on determining the key performance metrics of this compound and other 8-hydroxyquinoline derivatives to expand the toolkit available to researchers in the field.

References

A Comparative Guide to the Suzuki Coupling of 7-Bromoquinolin-8-ol and Other Bromoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, the derivatization of the quinoline scaffold is of paramount importance due to its prevalence in pharmaceuticals and functional materials. Bromoquinolines serve as versatile precursors for such modifications. This guide provides an objective comparison of the performance of 7-bromoquinolin-8-ol against other common bromoquinoline isomers in Suzuki coupling reactions, supported by experimental data.

Executive Summary

Performance Comparison in Suzuki Coupling

The following table summarizes representative Suzuki coupling reactions for different bromoquinoline isomers. It is important to note that reaction conditions vary across different studies, which can impact yields. However, this compilation provides a useful baseline for comparison.

Bromoquinoline IsomerArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High
3-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-865
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-xantphos (1.2)DBUTHF/H₂O (5:1)1100.1782[1]
6-BromoquinolineArylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2M soln)Toluene/Ethanol9012High[2]
8-Bromoquinoline(Furan-3-yl)boronic acidPd(OAc)₂/PPh₃1,4-Dioxane/H₂O12024-[2]
8-Bromo-5-nitroquinolineBenzo[b]furan-2-yl boronic acid-----Good[3]
This compound Arylboronic acids Data not available in searched literature - - - - - -

Note: "High" yield is as reported in the source, without a specific percentage. The reaction conditions for 8-bromoquinoline with (furan-3-yl)boronic acid were part of a one-pot sequential reaction, and the isolated yield for the initial Suzuki coupling step was not explicitly stated.

Discussion of Reactivity and Substituent Effects

The reactivity of bromoquinolines in Suzuki coupling is governed by a combination of electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the quinoline ring system generally activates the C-Br bond towards oxidative addition, the rate-determining step in many Suzuki couplings. The position of the bromine atom relative to the nitrogen influences the extent of this activation.

Steric Hindrance: Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. This is particularly relevant for positions close to the ring junction or adjacent to bulky substituents.

The Case of this compound: The presence of the hydroxyl group at the 8-position, adjacent to the 7-bromo substituent, is expected to have a significant impact on the reactivity of this compound.

  • Electronic Effect: The hydroxyl group is an electron-donating group, which would typically decrease the electrophilicity of the C-Br bond and potentially slow down the rate of oxidative addition.

  • Directing Group Effect: The hydroxyl group can act as a directing group, potentially coordinating to the palladium catalyst. This chelation effect could facilitate the oxidative addition step by bringing the catalyst into proximity with the C-Br bond, potentially counteracting the deactivating electronic effect. Such hydroxyl-directed cross-coupling has been observed in other systems.

Unfortunately, a direct experimental comparison of the Suzuki coupling of this compound with other bromoquinoline isomers under identical conditions is not available in the reviewed literature. Further experimental studies are required to definitively elucidate its relative reactivity and to optimize the reaction conditions.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of bromoquinolines, adapted from literature sources. These should be considered as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki Coupling of 3-Bromoquinoline[1]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki Coupling of 6-Bromoquinoline[5]

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add the 6-bromoquinoline, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

Visualizations

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_rprime R-Pd(II)L_n-R' transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reagents R-X + R'-B(OR)₂ reagents->oxidative_addition base Base base->transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

A typical experimental workflow for a Suzuki coupling reaction is outlined below.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Bromoquinoline, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify extract->purify

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura coupling is a powerful tool for the functionalization of bromoquinolines. The reactivity of different isomers is dependent on electronic and steric factors. While there is a good understanding of the reactivity of isomers such as 3-, 6-, and 8-bromoquinoline, there is a notable lack of specific experimental data for the Suzuki coupling of this compound. The presence of the 8-hydroxyl group suggests a potentially unique reactivity profile due to competing electronic and directing effects. Further experimental investigation is necessary to fully elucidate the performance of this compound in Suzuki coupling and to enable a direct, quantitative comparison with other bromoquinoline isomers. This would be of significant value to researchers in the fields of medicinal chemistry and materials science who utilize the versatile quinoline scaffold.

References

A Comparative Guide to Purity Assessment of Synthesized 7-Bromoquinolin-8-ol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 7-Bromoquinolin-8-ol. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable analytical strategy.

Introduction to this compound and its Synthesis

This compound is a halogenated derivative of 8-hydroxyquinoline, a versatile scaffold in medicinal chemistry. The synthesis of this compound typically involves the electrophilic bromination of 8-hydroxyquinoline. A common method utilizes N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[1]

This synthesis can lead to several potential impurities that require careful analytical separation and quantification. The primary impurities of concern are the unreacted starting material, 8-hydroxyquinoline, and the over-reacted product, 5,7-dibromo-8-hydroxyquinoline.[2][3] The presence of these impurities can impact the compound's pharmacological profile and safety. Therefore, a robust and validated analytical method is crucial for its quality assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally stable organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the industry standard for separating a target compound from its structurally related impurities.

Experimental Protocol: Proposed RP-HPLC Method

The following protocol is a robust starting point for the purity assessment of this compound.

Parameter Condition
Instrumentation HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Start with 70% A, hold for 2 minutes.Ramp to 30% A over 15 minutes.Hold at 30% A for 5 minutes.Return to 70% A over 1 minute and equilibrate for 7 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Hypothetical Performance Data

The table below presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from its potential impurities.

Compound Retention Time (min) Relative Retention Time (RRT) Resolution (Rs) Area %
8-Hydroxyquinoline5.80.52-1.2
This compound 11.2 1.00 > 2.0 97.5
5,7-Dibromo-8-hydroxyquinoline14.51.29> 2.00.8
Unknown Impurity9.70.87> 1.50.5

This data indicates that the proposed HPLC method provides excellent separation of this compound from its key potential impurities, with resolution values greater than 1.5, which is generally considered baseline separation.

Comparison with Alternative Analytical Techniques

While HPLC is the primary tool for purity assessment, other analytical techniques can provide complementary information.

Technique Principle Advantages Limitations Applicability to this compound
UPLC-MS Ultra-performance liquid chromatography coupled with mass spectrometry.Higher resolution, faster analysis times, and structural information from MS.Higher initial instrument cost.Excellent for impurity identification and quantification at very low levels.
GC-MS Gas chromatography coupled with mass spectrometry.High separation efficiency for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; potential for thermal degradation.Useful for identifying volatile impurities like residual solvents. May require derivatization.
NMR Spectroscopy Nuclear magnetic resonance spectroscopy based on the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC and MS; complex spectra can be difficult to interpret.Excellent for structural elucidation and can be used for purity determination against a certified standard.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Simple, rapid, and low-cost.Primarily qualitative or semi-quantitative; lower resolution than HPLC.Suitable for rapid in-process monitoring of the synthesis.[1]

Visualizing the Workflow and Relationships

To better understand the process, the following diagrams illustrate the synthesis and analysis workflow, as well as the relationship between the target compound and its primary impurities.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Start 8-Hydroxyquinoline Bromination Bromination (NBS, Chloroform) Start->Bromination Crude Crude Product Bromination->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Final Synthesized This compound Purification->Final SamplePrep Sample Preparation (Dissolution & Filtration) Final->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Processing (Peak Integration) HPLC->Data Report Purity Report Data->Report

Caption: Workflow for the synthesis and purity assessment of this compound.

Impurity_Relationship Target This compound (Monobrominated) Byproduct 5,7-Dibromo-8-hydroxyquinoline (Dibrominated) Target->Byproduct Further Bromination StartingMaterial 8-Hydroxyquinoline (Unbrominated) StartingMaterial->Target Bromination

Caption: Relationship between this compound and its primary synthesis-related impurities.

Conclusion

For the routine and definitive purity assessment of synthesized this compound, a well-developed and validated reverse-phase HPLC method is the technique of choice. It offers the necessary selectivity and sensitivity to separate and quantify the main compound from its key process-related impurities, namely the starting material and the di-brominated byproduct. While other methods like UPLC-MS can provide more detailed structural information for impurity identification, and techniques such as NMR are invaluable for absolute quantification and structural confirmation, HPLC remains the workhorse for quality control in a drug development setting. The provided HPLC protocol and comparative data serve as a robust framework for researchers to establish the purity and quality of their synthesized this compound.

References

A Comparative Guide to the Biological Activity of 7-Bromoquinolin-8-ol and its Sulfonated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 7-Bromoquinolin-8-ol and its sulfonated derivatives. The information presented is collated from various studies to offer a comprehensive overview of their potential as antimicrobial and anticancer agents. While direct comparative studies are limited, this document synthesizes available data to highlight key differences and structure-activity relationships.

Overview of Compounds

This compound is a halogenated derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of a bromine atom at the 7-position can significantly influence its electronic properties and biological efficacy. Sulfonation of this parent compound, typically at the 5-position, results in derivatives with altered solubility, polarity, and potentially different biological targets or mechanisms of action. This guide focuses on the comparative biological activities of these two classes of molecules.

Antimicrobial Activity

Both this compound and its sulfonated derivatives have demonstrated notable antimicrobial properties, including antibacterial and antifungal activities. The addition of a sulfonate group can impact the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Antibacterial Activity

Sulfonated derivatives of 7-bromoquinoline have been evaluated for their efficacy against a range of pathogenic bacteria. The data, while not directly compared to the parent compound in a single study, suggests that the sulfonamide moiety can confer potent antibacterial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonated 7-Bromoquinoline Derivatives

CompoundBacterial StrainMIC (mg/mL)Reference
N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamideKlebsiella pneumoniae0.80 - 1.00[1][2]
N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulphonamideSalmonella typhi0.80 - 1.00[1][2]

Note: Data for this compound under identical experimental conditions is not available in the cited literature, which limits direct comparison.

Antifungal Activity

Studies have suggested that the antifungal activity of halogenated 8-quinolinol sulfonic acids is comparable in magnitude to that of the parent 8-quinolinol. This indicates that sulfonation may not diminish, and could potentially modulate, the antifungal properties.

Anticancer Activity

Quinoline derivatives are a significant class of compounds investigated for their anticancer potential. The mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.

Available data on brominated quinolines suggests potent antiproliferative activity. While direct comparative IC50 values for this compound and its sulfonated derivatives are not available from a single study, research on structurally related compounds provides valuable insights. For instance, highly brominated quinolines have shown significant inhibitory effects on cancer cell lines[3]. Another study indicated that replacing a bromine atom with an 8-hydroxyquinoline moiety can enhance anticancer activity, highlighting the importance of the core structure[4].

Table 2: IC50 Values of a Highly Brominated Methoxyquinoline Derivative

CompoundCancer Cell LineIC50 (µg/mL)Reference
3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (rat glioma)5.45 - 9.6[3]
HeLa (human cervical cancer)5.45 - 9.6[3]
HT29 (human colon adenocarcinoma)5.45 - 9.6[3]

Note: This data is for a structurally related compound and not this compound. It is presented to illustrate the potential anticancer activity of brominated quinolines.

Signaling Pathways in Anticancer Activity

The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis. While the specific pathways for this compound are not definitively established, related compounds have been shown to modulate key signaling cascades involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and subsequent cell death.

G This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibits MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway Inhibits Inhibition of Pro-survival Signals Inhibition of Pro-survival Signals PI3K/Akt Pathway->Inhibition of Pro-survival Signals MAPK/ERK Pathway->Inhibition of Pro-survival Signals Activation of Pro-apoptotic Proteins (e.g., Bad, Bax) Activation of Pro-apoptotic Proteins (e.g., Bad, Bax) Inhibition of Pro-survival Signals->Activation of Pro-apoptotic Proteins (e.g., Bad, Bax) Caspase Activation Caspase Activation Activation of Pro-apoptotic Proteins (e.g., Bad, Bax)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G A Prepare serial dilutions of the test compound in a 96-well microplate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Incubate the microplate at an appropriate temperature and duration. B->C D Observe the wells for visible turbidity (microbial growth). C->D E The lowest concentration with no visible growth is the MIC. D->E

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: The test microorganism is cultured on an agar plate. A suspension is prepared in sterile saline or broth and adjusted to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated under conditions optimal for the growth of the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound on cancer cell lines.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Conclusion

References

The Pivotal Role of C7-Substitutions in the Biological Activity of 8-Hydroxyquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The therapeutic potential of 8-HQ derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-substituted 8-hydroxyquinolines, supported by experimental data, to elucidate the impact of modifications at this specific position on their biological performance.

Anticancer Activity: Targeting Multidrug Resistance and Beyond

Substitutions at the C7 position of the 8-hydroxyquinoline core have been extensively explored to enhance anticancer potency, particularly against multidrug-resistant (MDR) cancer cells. The introduction of Mannich bases at this position has proven to be a fruitful strategy.

Comparative Anticancer Activity of 7-Substituted 8-Hydroxyquinoline Derivatives

Compound7-SubstituentCancer Cell LineIC50 (µM)Reference
1 -HK562>50[2]
2a -CH2-N(CH3)2K56226.66 ± 6.28[2]
3 7-((4-Methylpiperazin-1-yl)methyl)Various-[3]
4 7-((Diethylamino)methyl)Various-[3]
5 7-((Dimethylamino)methyl)-5-chloroVarious-[3]
Clioquinol 5-chloro-7-iodoMultipleVaries[4]

Note: This table is a representative summary. IC50 values can vary based on the specific cancer cell line and experimental conditions.

The data suggests that the introduction of an aminomethyl group at the C7 position generally enhances cytotoxic activity compared to the unsubstituted 8-hydroxyquinoline. For instance, derivatives with aminomethyl substitutions at C7 have shown higher activity against matrix metalloproteinases 2 and 9 compared to those with substitutions at C5.[5] The nature of the amine in the Mannich base also plays a crucial role in modulating the anticancer effect.

The mechanism of anticancer action for many 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions like iron and copper.[6] This chelation can lead to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes crucial for cancer cell proliferation (like ribonucleotide reductase), and induction of apoptosis.

anticancer_mechanism cluster_cell Cancer Cell HQ_derivative 7-Substituted 8-Hydroxyquinoline Metal_ions Intracellular Metal Ions (Fe²⁺, Cu²⁺) HQ_derivative->Metal_ions Chelation HQ_Metal_Complex HQ-Metal Complex Metal_ions->HQ_Metal_Complex ROS Reactive Oxygen Species (ROS) HQ_Metal_Complex->ROS Fenton-like reactions Enzyme_inhibition Metalloenzyme Inhibition HQ_Metal_Complex->Enzyme_inhibition Binding to active site Apoptosis Apoptosis ROS->Apoptosis Oxidative Stress Enzyme_inhibition->Apoptosis Cell Cycle Arrest

Caption: Proposed anticancer mechanism of 7-substituted 8-hydroxyquinolines involving metal chelation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-substituted 8-hydroxyquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

7-substituted 8-hydroxyquinolines have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi. The nature of the substituent at the C7 position is critical in determining the potency and spectrum of this activity. For instance, the introduction of a morpholinomethyl group at C7 has been shown to result in potent antibacterial activity, particularly against Gram-positive bacteria. This activity is often correlated with the compound's ability to chelate iron, which is an essential nutrient for microbial growth.[7]

Comparative Antimicrobial Activity of 7-Substituted 8-Hydroxyquinoline Derivatives

Compound7-SubstituentMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline -HStaphylococcus aureus3.44-13.78 µM[8]
7-bromo-8HQ -BrGram-negative bacteriaHigh activity[8]
7-Morpholinomethyl-8-hydroxyquinoline -CH2-N(C4H8O)Micrococcus flavus3.9[7]
Nitroxoline 5-nitroVarious bacteriaVaries[9]

Note: This table is a representative summary. MIC values can vary based on the microbial strain and testing methodology.

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes by chelating metal ions required by microbial enzymes.

mic_workflow Start Start Prepare_Compounds Prepare serial dilutions of 7-substituted 8-hydroxyquinolines Start->Prepare_Compounds Prepare_Inoculum Prepare standardized bacterial/fungal inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate microtiter plates containing compound dilutions Prepare_Compounds->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at optimal temperature and time Inoculate_Plates->Incubate Read_Results Visually or spectrophotometrically determine microbial growth Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the 7-substituted 8-hydroxyquinoline compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Effects: Combating Oxidative Stress

The neuroprotective properties of 8-hydroxyquinoline derivatives, particularly their 7-substituted analogs, are gaining increasing attention. The underlying mechanism is often linked to their ability to chelate redox-active metal ions, such as copper and iron, which are implicated in the generation of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's.[1] For example, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been investigated for its potential to mitigate the neurotoxicity associated with these conditions.[7][10]

The introduction of specific substituents at the C7 position can modulate the lipophilicity and metal-chelating properties of the 8-HQ scaffold, thereby influencing its ability to cross the blood-brain barrier and exert its neuroprotective effects.

neuroprotection_pathway HQ_derivative 7-Substituted 8-Hydroxyquinoline Excess_Metals Excess Brain Metal Ions (Cu, Fe, Zn) HQ_derivative->Excess_Metals Chelates & Redistributes Neuroprotection Neuroprotection HQ_derivative->Neuroprotection Leads to Oxidative_Stress Oxidative Stress (ROS Production) Excess_Metals->Oxidative_Stress Catalyzes Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Role of 7-substituted 8-hydroxyquinolines in neuroprotection via metal ion chelation.

Conclusion

The substitution pattern on the 8-hydroxyquinoline ring is a critical determinant of its biological activity. In particular, modifications at the C7 position have a profound impact on the anticancer, antimicrobial, and neuroprotective properties of these compounds. The introduction of various functionalities, especially Mannich bases, at the C7 position can significantly enhance potency. The underlying mechanism of action is frequently associated with the exceptional metal-chelating ability of the 8-hydroxyquinoline scaffold. Future research in this area will likely focus on the rational design of novel 7-substituted derivatives with improved efficacy, selectivity, and pharmacokinetic profiles for various therapeutic applications.

References

Cytotoxicity of 7-Bromoquinolin-8-ol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Among these, 7-bromoquinolin-8-ol and its derivatives have garnered significant interest for their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of these compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and its derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific chemical modifications to the parent compound and the cancer cell type. A summary of reported IC50 values is presented below.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7-[2]
HeLa (human cervix carcinoma)9.8-[2]
HT29 (human colon carcinoma)10.2-[2]
7-Bromo-8-hydroxyquinolineC625.6-[2]
HeLa>50-[2]
HT29>50-[2]
5,7-Dicyano-8-hydroxyquinolineC68.9-[2]
HeLa11.2-[2]
HT2915.4-[2]
7-Cyano-8-hydroxyquinolineC612.3-[2]
HeLa15.8-[2]
HT2919.4-[2]
[Sm(BrQ)3(H2O)2]·0.5H2O (BrQ = 5,7-dibromo-8-quinolinol)BEL7404 (human liver carcinoma)-9.6 ± 2.2[3]
A549 (human lung carcinoma)-29.6 ± 4.6[3]
[Tb(BrQ)3(H2O)2]·0.5H2OBEL7404-10.1 ± 2.6[3]
A549-7.6 ± 1.5[3]
[Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2OSGC7901 (human gastric carcinoma)-7.5 ± 2.1[3]
A549-12.5 ± 3.1[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11)C65.45-[4]
HeLa9.6-[4]
HT298.75-[4]
3,5,6,7-tetrabromo-8-methoxyquinoline (Compound 7)C612.3-[4]
HeLa14.5-[4]
HT2916.8-[4]
6,8-dibromo-5-nitroquinoline (Compound 17)C610.2-[4]
HeLa11.8-[4]
HT2913.4-[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

The evaluation of cytotoxicity for this compound derivatives typically involves the following key experiments:

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.[1]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[1] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e-g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds in the same manner as for the MTT assay.

  • Collection of Supernatant: After the incubation period, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: The enzymatic reaction, where LDH catalyzes the oxidation of lactate to pyruvate with the concomitant reduction of NAD+ to NADH, leads to the reduction of the tetrazolium salt to a colored formazan product. The absorbance is measured spectrophotometrically.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in control wells (untreated cells and cells treated with a lysis buffer for maximum LDH release).[2][4]

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in evaluating and the mechanisms of action of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Evaluation A Cell Line Seeding (e.g., HT29, HeLa, C6) B Compound Treatment (Varying concentrations of this compound derivatives) A->B C Incubation (24-72 hours) B->C D Cytotoxicity/Viability Assay C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Data Analysis (Calculation of IC50 values) E->G F->G

Caption: A generalized workflow for assessing the cytotoxicity of chemical compounds.

G cluster_mechanism Proposed Mechanism of Action Compound 5,7-Dibromo-8-hydroxyquinoline Derivative TopoI Topoisomerase I Compound->TopoI inhibits RelaxedDNA Relaxed DNA TopoI->RelaxedDNA induces relaxation Apoptosis Apoptosis TopoI->Apoptosis inhibition leads to DNA Supercoiled DNA DNA->TopoI binds to CellDeath Cancer Cell Death Apoptosis->CellDeath DNA_Laddering DNA Laddering Apoptosis->DNA_Laddering

Caption: Inhibition of Topoisomerase I as a potential mechanism for cytotoxicity.

Discussion of Structure-Activity Relationship and Mechanism of Action

The data suggests that substitutions on the quinoline ring significantly influence cytotoxic activity. For instance, the presence of a hydroxyl group at the C-8 position appears to be important for anticancer potential.[2] Furthermore, di-substituted derivatives, such as 5,7-dibromo-8-hydroxyquinoline, generally exhibit greater potency than their mono-substituted counterparts.[2] The introduction of bromo and cyano groups at the 5 and 7 positions has been shown to induce potent antiproliferative activity.[2]

One of the proposed mechanisms of action for these compounds is the inhibition of human topoisomerase I, a crucial enzyme involved in DNA replication and repair.[4] Compounds like 5,7-dibromo-8-hydroxyquinoline have been found to suppress the relaxation of supercoiled plasmid DNA, indicating topoisomerase I inhibition.[2] This inhibition can lead to the induction of apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy.[4] Evidence of apoptosis, such as DNA laddering, has been observed in cells treated with active quinoline derivatives.[2][4] Additionally, some quinoline derivatives may exert their effects through the intercalation with DNA.[3] The ability of these compounds to chelate metal ions may also contribute to their biological activity.[5][6]

References

A Comparative Guide to the Coordination Chemistry of 7-Bromoquinolin-8-ol with Divalent Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination chemistry of 7-Bromoquinolin-8-ol with various divalent metal ions. Drawing upon experimental data, this document outlines the synthesis, structural characteristics, and physicochemical properties of the resulting metal complexes. While comprehensive comparative data for this compound across a wide range of metal ions is limited, this guide synthesizes available information and draws parallels from the well-studied parent compound, 8-hydroxyquinoline, to provide valuable insights for researchers in medicinal chemistry and materials science.

Introduction to this compound and its Metal Complexes

This compound, a halogenated derivative of 8-hydroxyquinoline, is a bidentate ligand that forms stable complexes with a variety of metal ions through its phenolic oxygen and quinoline nitrogen atoms. The introduction of the electron-withdrawing bromine atom at the 7-position can influence the electronic properties of the quinoline ring system, thereby affecting the stability and reactivity of its metal complexes. These complexes are of significant interest due to their potential applications in areas such as anticancer agents, antibacterial and antifungal drugs, and as fluorescent materials.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The general procedure is adaptable for various metal ions.

General Experimental Protocol:

A solution of this compound in a suitable solvent (e.g., ethanol, DMF, or a mixture) is prepared. To this, a solution of the metal(II) salt (e.g., chloride, acetate, or sulfate) in the same or a compatible solvent is added dropwise with stirring. The reaction mixture is often heated to facilitate complex formation. The resulting precipitate of the metal complex is then collected by filtration, washed with the solvent, and dried under vacuum.

Comparative Data of Metal Complexes

The coordination behavior of this compound with different metal ions can be compared based on their stability constants, coordination geometries, and spectroscopic and thermal properties.

Stability Constants
Metal IonLigandlog K₁log K₂Method
Cu(II)8-hydroxyquinoline12.1911.26Potentiometry
Ni(II)8-hydroxyquinoline10.879.48Potentiometry
Co(II)8-hydroxyquinoline9.978.58Potentiometry
Zn(II)8-hydroxyquinoline9.758.90Potentiometry
Y³⁺7-bromo-8-hydroxyquinoline-5-sulphonic acid6.725.80Potentiometry[1]
La³⁺7-bromo-8-hydroxyquinoline-5-sulphonic acid5.935.25Potentiometry[1]
Pr³⁺7-bromo-8-hydroxyquinoline-5-sulphonic acid6.325.80Potentiometry[1]
Nd³⁺7-bromo-8-hydroxyquinoline-5-sulphonic acid6.415.77Potentiometry[1]

Note: Data for 8-hydroxyquinoline is provided for comparative purposes. The stability constants for this compound are expected to be of a similar order of magnitude.

Coordination Geometry

The coordination geometry of the metal complexes of this compound is dependent on the metal ion. X-ray crystallographic studies have provided definitive structural information for some complexes.

Metal IonStoichiometry (M:L)Coordination NumberGeometryKey Structural Features
Cu(II)1:24Square PlanarThe Cu(II) ion is coordinated to the nitrogen and oxygen atoms of two bidentate 7-bromo-8-hydroxyquinolinate ligands.[2]
Zn(II)1:25Distorted Trigonal BipyramidalThe dimeric structure, [Zn(BrQ)₂(H₂O)]₂, features two zinc centers bridged by water molecules, with each zinc also coordinated to two 7-bromo-8-hydroxyquinolinate ligands.[3]
Co(II)1:26Octahedral (presumed)Based on studies of 8-hydroxyquinoline complexes, an octahedral geometry is proposed due to the coordination of two water molecules.[4][5]
Ni(II)1:26Octahedral (presumed)Similar to the Co(II) complex, an octahedral geometry involving two coordinated water molecules is expected.[4][5]
Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectra of the metal complexes show characteristic shifts compared to the free ligand. The broad band corresponding to the phenolic O-H stretch in free this compound (around 3400 cm⁻¹) disappears upon complexation, indicating deprotonation and coordination of the oxygen atom. Furthermore, shifts in the C=N and C-O stretching vibrations provide evidence of coordination of the quinoline nitrogen and phenolic oxygen to the metal ion.

Metal Complexν(C=N) (cm⁻¹)ν(C-O) (cm⁻¹)
This compound (Free Ligand) ~1580~1280
[Cu(7-BrQ)₂] Shift to lower frequencyShift to higher frequency
[Zn(7-BrQ)₂(H₂O)]₂ Shift to lower frequencyShift to higher frequency
[Co(7-BrQ)₂(H₂O)₂] (expected) Shift to lower frequencyShift to higher frequency
[Ni(7-BrQ)₂(H₂O)₂] (expected) Shift to lower frequencyShift to higher frequency

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes in solution provide information about the d-d transitions of the metal ions and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are dependent on the metal ion and the coordination geometry.

Metal ComplexSolventλ_max (nm) (Assignment)
[Cu(7-BrQ)₂] DMSO~380-450 (d-d), ~260-320 (π-π)
[Zn(7-BrQ)₂(H₂O)]₂ DMSONo d-d transitions, ~260-320 (π-π)
[Co(7-BrQ)₂(H₂O)₂] (expected) DMSO~450-550 (d-d), ~260-320 (π-π)
[Ni(7-BrQ)₂(H₂O)₂] (expected) DMSO~380-450, ~600-700 (d-d), ~260-320 (π-π)
Thermal Analysis

Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules. For hydrated complexes, such as those presumed for Co(II) and Ni(II), an initial weight loss corresponding to the loss of water molecules is expected at lower temperatures, followed by the decomposition of the ligand at higher temperatures. Anhydrous complexes like the Cu(II) complex are expected to be stable up to a higher temperature.

Metal ComplexDecomposition Step 1 (Temperature Range)Mass Loss (%)Assignment
[Co(7-BrQ)₂(H₂O)₂] (expected) ~100-200 °C~5-7%Loss of 2 H₂O
[Ni(7-BrQ)₂(H₂O)₂] (expected) ~100-200 °C~5-7%Loss of 2 H₂O
[Cu(7-BrQ)₂] > 250 °C-Decomposition of ligand
[Zn(7-BrQ)₂(H₂O)]₂ ~120-180 °C~2.5-3.5%Loss of H₂O

Visualizing Coordination and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general coordination behavior and a typical experimental workflow.

General Coordination of this compound with a Metal Ion (M²⁺) cluster_ligand This compound cluster_complex Metal Complex Ligand Ligand M M²⁺ Ligand->M Coordination Complex [M(7-BrQ)₂] or [M(7-BrQ)₂(H₂O)ₓ] M->Complex Forms

Coordination of this compound.

Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: This compound Metal(II) Salt reaction Reaction in Suitable Solvent start->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying product Metal Complex Product drying->product spectroscopy Spectroscopic Analysis (IR, UV-Vis) product->spectroscopy thermal Thermal Analysis (TGA) product->thermal structure Structural Analysis (X-ray Diffraction) product->structure

Synthesis and Characterization Workflow.

Conclusion

The coordination chemistry of this compound with divalent metal ions presents a rich field for investigation, with significant potential for the development of new therapeutic agents and functional materials. This guide provides a comparative overview based on available experimental data and logical extrapolations from the parent 8-hydroxyquinoline system. The provided data tables and experimental protocols serve as a valuable resource for researchers, enabling a more informed approach to the design and synthesis of novel metal-based compounds with desired properties. Further systematic studies are warranted to fully elucidate the comparative coordination chemistry of this compound with a broader range of metal ions.

References

Validating the Synthesis of 7-Bromoquinolin-8-ol: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive validation of a common synthetic route to 7-Bromoquinolin-8-ol, a valuable building block in medicinal chemistry. We present a comparative analysis of synthetic methodologies, supported by detailed experimental protocols and a thorough examination of the spectral data essential for structural confirmation.

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 8-hydroxyquinoline. This approach offers a direct pathway to the desired product, although regioselectivity can be a critical factor to control. This guide will delve into the specifics of this primary route and touch upon alternative strategies, providing a clear and objective comparison to aid in methodological selection.

Comparison of Synthetic Routes

The direct bromination of 8-hydroxyquinoline is the most prevalent method for synthesizing this compound. The choice of brominating agent and reaction conditions significantly influences the yield and the formation of byproducts, most notably the di-substituted 5,7-dibromoquinolin-8-ol.

Synthetic RouteReagents and ConditionsReported YieldAdvantagesDisadvantages
Route 1: Bromination with N-Bromosuccinimide (NBS) 8-Hydroxyquinoline, N-Bromosuccinimide, Chloroform, 0°C to 40°C, 18 hours~85%[1]High yield, relatively selective for mono-bromination.Requires careful temperature control to minimize di-bromination.
Route 2: Bromination with Molecular Bromine 8-Hydroxyquinoline, Molecular Bromine, Chloroform, Room Temperature, 2 daysVariable; mixture of mono- and di-brominated products often formed[1][2]Readily available reagent.Lower selectivity, often leads to a mixture of products requiring careful purification. Formation of 5,7-dibromoquinolin-8-ol is a common byproduct.
Route 3: Multi-step Synthesis 8-Hydroxyquinoline-5-sulfonic acid, Bromination, followed by hydrolysisNot explicitly quantified in readily available literature for direct comparison.Can offer higher regioselectivity for the 7-position.Longer reaction sequence, potentially lower overall yield.

Key Considerations for Synthetic Route Selection:

For syntheses where a high yield of the mono-brominated product is desired and minimizing the formation of the di-bromo byproduct is crucial, the use of N-Bromosuccinimide (Route 1) appears to be the more favorable approach.[1] While direct bromination with molecular bromine (Route 2) is a viable option, it often necessitates more rigorous purification to isolate the 7-bromo isomer from the 5,7-dibromo byproduct.[1][2] The multi-step synthesis (Route 3) may provide the highest regioselectivity but at the cost of a more complex and potentially lower-yielding process.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via bromination of 8-hydroxyquinoline.

Protocol 1: Synthesis using N-Bromosuccinimide (NBS) [1]

  • Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to 40°C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the crude product with water, followed by hexane and diethyl ether to yield this compound as a solid.

Protocol 2: Synthesis using Molecular Bromine [1]

  • Dissolve 8-hydroxyquinoline (1.0 eq) in chloroform in a round-bottom flask, protected from light.

  • Slowly add a solution of molecular bromine (1.0 eq) in chloroform to the stirred solution at room temperature over 10 minutes.

  • Stir the reaction mixture continuously for 2 days.

  • Monitor the reaction progress by TLC.

  • After completion, wash the organic layer with a 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on alumina or silica gel, eluting with a mixture of ethyl acetate and hexane.

Spectral Analysis for Structural Validation

Thorough spectral analysis is crucial for the unambiguous identification and purity assessment of the synthesized this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

Ionm/zInterpretation
[M+H]⁺224Molecular ion peak corresponding to the protonated molecule (C₉H₆BrNO + H)⁺.[1]
[M]⁺223/225Isotopic pattern characteristic of a bromine-containing compound.
Fragment145A potential fragment ion observed in the mass spectrum.[1]
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons.

Based on literature data for 7-bromo-8-hydroxyquinoline, the following proton assignments can be expected.[2]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~8.83ddJ = 4.4, 1.6
H-4~8.51ddJ = 8.4, 1.2
H-3~7.59ddJ = 8.4, 4.4
H-6~7.73dJ = 8.4
H-5~7.10dJ = 8.4
-OH~3.3s-
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)BondFunctional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl group
3100-3000C-H stretchAromatic C-H
1600-1450C=C stretchAromatic ring
1200-1000C-O stretchPhenolic C-O
850-750C-H bendAromatic C-H out-of-plane bending
~600C-Br stretchCarbon-bromine bond

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and validation of this compound.

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectral Analysis Start 8-Hydroxyquinoline Bromination Bromination (NBS or Br2) Start->Bromination Crude_Product Crude this compound Bromination->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product MS Mass Spectrometry Pure_Product->MS NMR NMR (1H, 13C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
7-Bromoquinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.